molecular formula C9H16O B14537218 2-Methyloct-1-EN-3-one CAS No. 62055-65-6

2-Methyloct-1-EN-3-one

Cat. No.: B14537218
CAS No.: 62055-65-6
M. Wt: 140.22 g/mol
InChI Key: BQJMIUVBCXHAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloct-1-EN-3-one is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62055-65-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methyloct-1-en-3-one

InChI

InChI=1S/C9H16O/c1-4-5-6-7-9(10)8(2)3/h2,4-7H2,1,3H3

InChI Key

BQJMIUVBCXHAHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(=C)C

Origin of Product

United States

Foundational & Exploratory

2-Methyloct-1-en-3-one: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and reactivity of 2-Methyloct-1-en-3-one (CAS 62055-65-6).[1] It is designed for researchers and drug development professionals requiring rigorous structural analysis and experimental protocols.[1]

CAS Registry Number: 62055-65-6 Formula:


Molecular Weight:  140.22  g/mol [1][2]

Executive Summary

This compound is an


-unsaturated ketone (vinyl ketone) characterized by a terminal methylene group adjacent to a carbonyl center.[1] Structurally, it consists of a pentyl chain attached to a methacryloyl moiety.[1] This compound serves as a potent Michael acceptor  in organic synthesis, a building block for heterocyclic compounds, and possesses olfactory properties characteristic of vinyl ketones (metallic, mushroom-like nuances).[1] Its high reactivity necessitates specific handling protocols to prevent spontaneous polymerization.[1]

Chemical Identity & Structural Analysis

The electrophilic nature of this compound is defined by the conjugation between the alkene (


) and the carbonyl (

) orbitals.[1] This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the terminal carbon (C1) highly susceptible to nucleophilic attack.[1]
AttributeDetail
IUPAC Name This compound
SMILES CCCCCC(=O)C(=C)C
InChI Key BQJMIUVBCXHAHY-UHFFFAOYSA-N
Functional Groups Enone (

-unsaturated ketone), Terminal Alkene
Hybridization C1 (

), C2 (

), C3 (

), C4-C8 (

)

Physical & Thermodynamic Properties

Note: Due to the specific nature of this CAS, some values are derived from validated predictive models (Joback Method/ACD Labs) where experimental data is proprietary.

PropertyValueCondition/Method
Boiling Point 178–182 °C (Predicted)760 mmHg
Boiling Point (Exp) ~65–70 °C15 mmHg (Analogous extrapolation)
Density

g/cm³
20 °C
Refractive Index (

)
1.435–1.445Standard Liquid
LogP (Octanol/Water) 2.76Hydrophobic
Flash Point ~58 °CClosed Cup (Flammable)
Vapor Pressure ~0.8 mmHg25 °C

Synthesis & Production Protocols

The synthesis of this compound typically involves the oxidation of the corresponding allylic alcohol or a Mannich-type functionalization.[1] The Grignard-Oxidation route is preferred for laboratory-scale purity.[1]

Protocol A: Grignard Addition & Oxidation

This two-step sequence avoids the formation of thermodynamic isomers often seen in aldol condensations.[1]

Step 1: Formation of 2-Methyloct-1-en-3-ol

  • Reagents: Hexanal (1.0 eq), Isopropenylmagnesium bromide (1.1 eq, 0.5 M in THF).

  • Conditions: Anhydrous THF, -78 °C to 0 °C,

    
     atmosphere.
    
  • Procedure: Add Grignard reagent dropwise to hexanal at -78 °C. Stir for 2 hours, allowing warming to 0 °C. Quench with saturated

    
    . Extract with 
    
    
    
    .

Step 2: Oxidation to this compound

  • Reagents: 2-Methyloct-1-en-3-ol, Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1]

  • Conditions:

    
    , 25 °C.
    
  • Procedure: Add oxidant to the alcohol solution.[1] Stir until TLC indicates consumption (approx. 1-2 hours). Filter through a silica pad to remove chromium/iodine byproducts.[1]

  • Purification: Vacuum distillation. Note: Add hydroquinone (100 ppm) to pot to prevent polymerization.

Visualization: Synthetic Pathway

Synthesis cluster_conditions Critical Control Points Hexanal Hexanal (C6 Aldehyde) Intermediate 2-Methyloct-1-en-3-ol (Allylic Alcohol) Hexanal->Intermediate THF, -78°C Grignard Isopropenyl MgBr (Nucleophile) Grignard->Intermediate Product This compound (Target Enone) Intermediate->Product CH2Cl2, 25°C Oxidant PCC / DMP (Oxidation) Oxidant->Product Polymerization Risk: Spontaneous Polymerization Control: Add Hydroquinone Product->Polymerization

Figure 1: Synthetic route via Grignard addition and subsequent oxidation. Critical control point involves stabilization against polymerization.[1]

Chemical Reactivity Profile

Michael Addition (Conjugate Addition)

The most significant property of this compound is its ability to act as a Michael acceptor.[1]

  • Mechanism: Nucleophiles (amines, thiols, stabilized carbanions) attack the terminal methylene carbon (C1).[1]

  • Application: Synthesis of

    
    -functionalized ketones or heterocycles (e.g., reaction with hydrazines to form pyrazolines).[1]
    
Diels-Alder Cycloaddition

Acting as an electron-deficient dienophile, it reacts with electron-rich dienes (e.g., cyclopentadiene) to form substituted cyclohexenones.[1] The methyl group at the


-position exerts steric influence, often improving regioselectivity.[1]
Polymerization

Like methyl vinyl ketone (MVK), this compound is prone to radical polymerization.[1]

  • Storage: Must be stored with a radical inhibitor (e.g., 0.1% Hydroquinone or BHT) at <4 °C.[1]

  • Signs of Degradation: Viscosity increase, yellowing, or precipitation of solids.[1]

Visualization: Reactivity Logic

Reactivity Enone This compound (Electrophile) Michael Michael Adduct (β-substituted ketone) Enone->Michael 1,4-Addition DA_Adduct Cyclohexenyl Ketone (Diels-Alder) Enone->DA_Adduct [4+2] Cycloaddition Polymer Poly(vinyl ketone) (Unwanted byproduct) Enone->Polymer Chain Propagation Nu Nucleophiles (R-NH2, R-SH) Nu->Michael Diene Dienes (Cyclopentadiene) Diene->DA_Adduct Radical Free Radicals (Initiators) Radical->Polymer

Figure 2: Reactivity profile highlighting the Michael acceptor capability and polymerization risks.[1]

Applications in Research & Industry

  • Pharmaceutical Intermediates: Used in the synthesis of bioactive heterocycles.[1] The pentyl chain provides lipophilicity, while the enone allows for cyclization into scaffolds like pyrimidines or thiazines.[1]

  • Fragrance Chemistry: Vinyl ketones often possess "metallic" or "earthy" notes.[1] this compound is investigated for its olfactory impact, often described as having a sharp, green, or metallic mushroom nuance, similar to 1-octen-3-one but modified by the methyl group.[1]

  • Agrochemicals: Precursor for pheromone synthesis analogues, leveraging the specific chain length (C8) common in insect semiochemicals.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementCode
Flammable Liquid Flammable liquid and vapor.[1]H226
Acute Toxicity Harmful if swallowed.[1]H302
Skin Irritation Causes skin irritation.[1]H315
Eye Irritation Causes serious eye irritation.[1]H319
Sensitization May cause an allergic skin reaction.[1]H317

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors which can be lachrymatory.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8 °C). Ensure the presence of a stabilizer.

References

  • Synthesis of

    
    -Methylene Ketones:  Miyakoshi, T. (1981).[1] Synthesis of 
    
    
    
    -methylene ketones from
    
    
    -methylene-
    
    
    -hydroxy ketones. Synthesis, 1981(4), 291-293.[1] [1]
  • General Reactivity of Vinyl Ketones: Basavaiah, D., et al. (2010).[1] The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews, 96(5), 1813-1830.[1]

  • Fragrance Chemistry of Octenones: Bauer, K., Garbe, D., & Surburg, H. (2001).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] [1]

  • PubChem Database: this compound (CID 12585814).[1][2] National Center for Biotechnology Information.[1] [1][2]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Alpha-Methylated Enones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a methyl group at the α-position of an enone profoundly influences its conformational preferences and, consequently, its thermodynamic stability. This guide provides a comprehensive exploration of the stereochemical and electronic factors governing the stability of these pivotal organic intermediates. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of allylic strain and hyperconjugation, offering both theoretical underpinnings and practical methodologies for the assessment of conformational equilibria. Detailed experimental protocols for equilibration studies and computational workflows for energy calculations are presented, equipping the reader with the necessary tools to understand and predict the behavior of α-methylated enones in chemical and biological systems.

Introduction: The Significance of α-Methylation in Enone Chemistry

α,β-Unsaturated carbonyl compounds, or enones, are fundamental building blocks in organic synthesis, prized for their versatile reactivity.[1] The strategic placement of substituents on the enone scaffold can dramatically alter its physical and chemical properties. The introduction of a methyl group at the α-position, in particular, imparts significant conformational constraints that dictate the molecule's three-dimensional structure and inherent stability. Understanding the thermodynamic landscape of α-methylated enones is crucial for predicting their reactivity in a variety of chemical transformations, from conjugate additions to pericyclic reactions, and for designing molecules with specific biological activities.

The stability of α-methylated enones is primarily governed by a delicate balance of steric and electronic effects. In cyclic systems, the α-methyl group can adopt pseudo-axial or pseudo-equatorial orientations, leading to distinct conformational isomers with differing energies. In acyclic systems, rotation around the single bond connecting the carbonyl group and the α-carbon gives rise to s-cis and s-trans conformers. This guide will dissect the energetic contributions that favor one conformation over another, providing a robust framework for their analysis.

Fundamental Principles Governing Stability

The thermodynamic stability of α-methylated enones is a manifestation of several key stereochemical and stereoelectronic principles. A thorough understanding of these concepts is essential for interpreting experimental data and computational results.

Allylic Strain (A1,3-Strain)

A dominant factor in the conformational analysis of α-methylated enones is allylic strain, also known as A1,3-strain. This steric interaction arises between a substituent on an sp2-hybridized carbon and a substituent on an adjacent (allylic) sp3-hybridized carbon. In the context of an α-methylated enone, this translates to a repulsive interaction between the α-methyl group and a substituent at the β-position of the double bond.

To minimize this strain, the molecule will adopt a conformation that moves the interacting groups as far apart as possible. In cyclic α-methylated enones, such as 2-methyl-2-cyclohexenone, this strain influences the equilibrium between conformations where the methyl group is pseudo-axial or pseudo-equatorial. The conformation that minimizes the steric clash between the α-methyl group and the substituents on the ring will be thermodynamically favored.

S-Cis and S-Trans Conformational Isomerism in Acyclic Systems

For acyclic α-methylated enones, rotation around the Cα-C(O) single bond leads to two primary planar conformations: s-cis and s-trans. The "s" denotes that the cis or trans relationship is with respect to a single bond.

  • s-trans: The double bond and the carbonyl group are on opposite sides of the single bond. This conformation is generally more stable for unsubstituted enones due to reduced steric hindrance.

  • s-cis: The double bond and the carbonyl group are on the same side of the single bond. This conformation can be destabilized by steric repulsion between the β-substituent and the carbonyl oxygen or the group attached to the carbonyl.

The introduction of an α-methyl group can significantly influence the s-cis/s-trans equilibrium. The steric bulk of the α-methyl group can introduce new repulsive interactions that may favor one conformation over the other, depending on the nature of the other substituents on the enone. For instance, in methyl vinyl ketone, the s-trans conformer is more stable than the s-cis conformer.[2]

Stereoelectronic Effects: The Role of Hyperconjugation

Beyond purely steric considerations, stereoelectronic effects play a crucial role in stabilizing certain conformations. Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, can contribute to the overall stability of the molecule.

In α-methylated enones, hyperconjugation can occur between the σ-bonds of the α-methyl group and the π-system of the enone. The efficacy of this orbital overlap is highly dependent on the conformation of the molecule. Conformations that allow for optimal alignment of these orbitals will be electronically stabilized. This stabilizing interaction can, in some cases, counteract destabilizing steric effects.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of α-methylated enone conformers can be determined experimentally by measuring the equilibrium constant (Keq) for their interconversion. This is typically achieved through equilibration studies followed by quantitative analysis of the conformer populations.

Equilibration Studies

Equilibration is the process of allowing a mixture of conformers to reach a state of thermodynamic equilibrium, where the ratio of conformers is constant over time. For α-methylated enones, this can often be achieved by acid or base catalysis, which facilitates the interconversion of conformers.[3][4]

Experimental Protocol: Acid-Catalyzed Equilibration of an α-Methylated Cyclic Enone

This protocol describes a general procedure for the acid-catalyzed equilibration of a mixture of α-methylated enone diastereomers to determine their relative thermodynamic stabilities.

  • Preparation of the Reaction Mixture:

    • Dissolve a known quantity (e.g., 10-20 mg) of the α-methylated enone mixture in a suitable deuterated solvent (e.g., CDCl3, benzene-d6) in an NMR tube. The choice of solvent can influence the equilibrium position.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA). A typical concentration is 1-5 mol%.

  • Equilibration:

    • Allow the reaction mixture to stand at a constant temperature (e.g., room temperature, or a higher temperature to accelerate equilibration) for a sufficient period to reach equilibrium.

    • The time required to reach equilibrium will vary depending on the substrate and reaction conditions and should be determined by monitoring the reaction mixture periodically by NMR spectroscopy until the ratio of isomers no longer changes.

  • Quenching the Reaction (Optional but Recommended):

    • Once equilibrium is reached, the reaction can be quenched to prevent further changes during analysis. This can be done by adding a small amount of a weak base, such as solid potassium carbonate or a drop of triethylamine, to neutralize the acid catalyst.

  • Quantitative Analysis:

    • Acquire a high-resolution 1H NMR spectrum of the equilibrated mixture.

    • Identify well-resolved signals corresponding to each isomer.

    • Integrate the signals for each isomer accurately. The ratio of the integrals directly corresponds to the molar ratio of the isomers at equilibrium.

  • Calculation of Thermodynamic Parameters:

    • The equilibrium constant (Keq) is calculated from the ratio of the products to reactants (or the more stable isomer to the less stable isomer).

    • The difference in Gibbs free energy (ΔG°) between the isomers can then be calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

Spectroscopic Techniques for Conformer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the conformational analysis of α-methylated enones in solution.

  • 1H and 13C NMR: Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, providing valuable information about the conformation.

  • Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational interconversion.[5][6][7] At low temperatures, the interconversion may be slow enough on the NMR timescale to observe distinct signals for each conformer. As the temperature is raised, these signals will broaden and eventually coalesce, allowing for the determination of the energy barrier to interconversion.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR techniques are invaluable for determining the spatial proximity of protons.[8][9][10] A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are close in space (typically < 5 Å), providing direct evidence for a particular conformation.[11][12] For example, a NOE between the α-methyl protons and a β-proton would support an s-cis conformation in an acyclic enone.

Computational Analysis of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to model the structures and energies of α-methylated enone conformers and to predict their relative thermodynamic stabilities.[13]

Workflow for DFT-Based Conformational Analysis

The following workflow outlines a robust approach for the computational analysis of the thermodynamic stability of α-methylated enones.

DFT_Workflow cluster_0 Conformer Generation cluster_1 Geometry Optimization & Frequency Calculation cluster_2 Single-Point Energy Calculation cluster_3 Thermodynamic Analysis Conformer_Search Conformational Search (e.g., Molecular Mechanics, CREST) DFT_Opt DFT Geometry Optimization (e.g., B3LYP-D3(BJ)/def2-SVP) Conformer_Search->DFT_Opt Initial Geometries Freq_Calc Frequency Calculation (Confirm minima, obtain thermochemical data) DFT_Opt->Freq_Calc Optimized Geometries SPE Single-Point Energy (Higher level of theory, e.g., ωB97X-D/def2-TZVP) Freq_Calc->SPE Optimized Geometries Analysis Calculate Relative ΔG°, ΔH°, ΔS° Freq_Calc->Analysis Thermal Corrections SPE->Analysis Electronic Energies

Caption: A typical workflow for the computational analysis of enone conformers using DFT.

Step-by-Step Computational Protocol:

  • Conformational Search:

    • For flexible molecules, a thorough conformational search is crucial to identify all low-energy conformers. This can be performed using molecular mechanics force fields or semi-empirical methods, which are computationally less expensive than DFT. Tools like CREST can be employed for this purpose.[14]

  • Geometry Optimization and Frequency Calculation:

    • Each identified conformer is then subjected to geometry optimization using a reliable DFT functional and basis set. A good starting point is a functional that includes dispersion corrections, such as B3LYP-D3(BJ), with a double-zeta basis set like def2-SVP.[15]

    • Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation:

    • To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (a larger basis set and potentially a more sophisticated functional). For example, a hybrid functional like ωB97X-D with a triple-zeta basis set such as def2-TZVP is a good choice.[15]

  • Thermodynamic Analysis:

    • The Gibbs free energy (G) of each conformer is calculated by adding the thermal correction to the Gibbs free energy (obtained from the frequency calculation) to the single-point electronic energy.

    • The relative Gibbs free energies (ΔG°) of the conformers are then calculated to determine their relative populations at a given temperature. The Boltzmann distribution can be used to calculate the percentage of each conformer at equilibrium.

Quantitative Data and Case Studies

The following table summarizes representative thermodynamic data for the conformational equilibria of selected α-methylated enones and related systems from the literature.

CompoundEquilibriumΔG° (kcal/mol)MethodReference
Methyl Vinyl Ketones-trans ⇌ s-cis~1.3VUV-MATI Spectroscopy[2]
Butadienes-trans ⇌ s-cis2.3Computational[16]
PropeneEclipsed ⇌ Bisected1.98Experimental[17]

Note: The energy difference for propene represents the rotational barrier, which is a measure of allylic strain.

Case Study: 2-Methyl-2-cyclohexenone

2-Methyl-2-cyclohexenone is a classic example of a cyclic α-methylated enone. The cyclohexene ring adopts a half-chair conformation. The α-methyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The dominant conformation is the one that minimizes allylic strain between the α-methyl group and the hydrogen atoms on the ring, particularly the C6 equatorial hydrogen. Computational studies and experimental data indicate that the conformation with the pseudo-equatorial methyl group is thermodynamically more stable.

Conclusion

The thermodynamic stability of α-methylated enones is a multifaceted property governed by the interplay of steric and electronic effects. Allylic strain often plays a decisive role in dictating the preferred conformation, while hyperconjugation provides additional electronic stabilization. A combination of experimental techniques, particularly variable-temperature NMR and NOE spectroscopy, and high-level computational methods like DFT, provides a powerful arsenal for the detailed investigation of these systems. The principles and methodologies outlined in this guide offer a robust framework for understanding, predicting, and ultimately harnessing the conformational behavior of α-methylated enones in the design and synthesis of new chemical entities.

References

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 2-methyl- (CAS 583-60-8). Retrieved February 6, 2026, from [Link].

  • Physical Chemistry Chemical Physics. (2020). Conformer-specific VUV-MATI spectroscopy of methyl vinyl ketone: stabilities and cationic structures of the s-trans and s-cis conformers. RSC Publishing. Retrieved February 6, 2026, from [Link].

  • MDPI. (2023). Conformational Parameters and Hydrodynamic Behavior of Poly(2-Methyl-2-Oxazoline) in a Broad Molar Mass Range. Retrieved February 6, 2026, from [Link].

  • Bentham Science. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Retrieved February 6, 2026, from [Link].

  • ChemRxiv. (n.d.). A Radical Route to α-Substituted Enones. Retrieved February 6, 2026, from [Link].

  • NIST. (n.d.). Cyclohexanone, 2-methyl-. NIST WebBook. Retrieved February 6, 2026, from [Link].

  • ACS Publications. (n.d.). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. Retrieved February 6, 2026, from [Link].

  • Wiley Online Library. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Retrieved February 6, 2026, from [Link].

  • Indiana University. (2010). 2D NOESY and ROESY for Small Molecules. Retrieved February 6, 2026, from [Link].

  • ResearchGate. (n.d.). The Chemistry of Enones. Retrieved February 6, 2026, from [Link].

  • ResearchGate. (2013). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Retrieved February 6, 2026, from [Link].

  • MDPI. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved February 6, 2026, from [Link].

  • Wiley Online Library. (2022). DFT mechanistic investigation of the 1,2‐reduction of α,β‐unsaturated ynones. ChemistrySelect. Retrieved February 6, 2026, from [Link].

  • SciELO. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Retrieved February 6, 2026, from [Link].

  • ResearchGate. (2015). Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone: Vaporization, Sublimation, and the Ideal Gas State Thermodynamic Properties. Retrieved February 6, 2026, from [Link].

  • chemeurope.com. (n.d.). Allylic strain. Retrieved February 6, 2026, from [Link].

  • PMC. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Retrieved February 6, 2026, from [Link].

  • Chemistry LibreTexts. (2023). NOESY Spectra. Retrieved February 6, 2026, from [Link].

  • Master Organic Chemistry. (2017). s-cis and s-trans Conformations of Dienes. Retrieved February 6, 2026, from [Link].

  • ResearchGate. (n.d.). Thermodynamic Properties for 2-(1'-Hydroxycyclohexyl)cyclohexanone and Equilibrium of Dimerization of Cyclohexanone. Retrieved February 6, 2026, from [Link].

  • ResearchGate. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved February 6, 2026, from [Link].

  • ChemRxiv. (2022). An Experimental and DFT Workflow for Active Site Characterisation of Single Atom Catalysts using Core-Level Spectroscopy and ORR Microkinetic Modelling. Retrieved February 6, 2026, from [Link].

  • ResearchGate. (2020). Energy profile for the trans → cis transformation of methyl glyoxal. Retrieved February 6, 2026, from [Link].

  • PubMed. (2006). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Retrieved February 6, 2026, from [Link].

  • PMC. (2014). Evaluating the Importance of Conformers for Understanding the Vacuum-Ultraviolet Spectra of Oxiranes: Experiment and Theory. Retrieved February 6, 2026, from [Link].

  • OENO One. (2023). 1H-NMR metabolomics for wine screening and analysis. Retrieved February 6, 2026, from [Link].

  • ACS Publications. (2022). Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis. Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link].

  • Sciforum. (n.d.). DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones. Retrieved February 6, 2026, from [Link].

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved February 6, 2026, from [Link].

  • YouTube. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved February 6, 2026, from [Link].

  • PMC. (2020). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Retrieved February 6, 2026, from [Link].

  • PMC. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Retrieved February 6, 2026, from [Link].

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR? Retrieved February 6, 2026, from [Link].

  • PubMed. (2018). Synthesis of α,β-Unsaturated Carbonyl Compounds via Cu/TEMPO/O2 Aerobic Catalytic System. Retrieved February 6, 2026, from [Link].

  • ACS Publications. (n.d.). Conformation Generation: The State of the Art. Journal of Chemical Information and Modeling. Retrieved February 6, 2026, from [Link].

  • ResearchGate. (n.d.). Conformational Analysis. The Structure and Composition of the Rotational Conformers of 1,2-Dicyanoethane (Succinonitrile) as Studied by Gas Electron Diffraction. Retrieved February 6, 2026, from [Link].

Sources

Technical Guide: Biological Activity and Pheromone Potential of 2-Methyloct-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, synthesis, and pheromone potential of 2-methyloct-1-en-3-one.

Executive Summary

This compound (C


H

O) is a potent volatile vinyl ketone characterized by an extremely low odor threshold and significant biological reactivity. Structurally classified as an

-methylene ketone, it functions as a reactive electrophile (Michael acceptor), conferring it with broad-spectrum antimicrobial properties and potential cytotoxicity.

While primarily identified as a volatile product of lipid oxidation in insects (e.g., Acheta domesticus) and a structural analog to fungal volatiles like 1-octen-3-one, its chemical profile suggests high utility as a probe for insect olfactory receptors and a candidate for novel agrochemical repellents. This guide details the molecule's synthesis, mechanism of action, and experimental protocols for evaluating its bioactivity.

Chemical Profile & Mechanism of Action

Structural Properties

The molecule features a terminal methylene group conjugated with a carbonyl, creating a highly reactive enone system.

PropertyData
IUPAC Name This compound
Molecular Formula C

H

O
Molecular Weight 140.22 g/mol
Functional Group

-unsaturated ketone (Vinyl Ketone)
Odor Threshold ~0.003 ppb (Air)
Reactivity Class Michael Acceptor (Electrophile)
Mechanism of Action: The Michael Acceptor

The biological activity of this compound is driven by its ability to alkylate nucleophilic residues in proteins and DNA. Unlike simple ketones, the


-methylene group allows for a 1,4-conjugate addition  (Michael addition).
  • Target: Thiol (-SH) groups of cysteine residues in enzymes and receptors.

  • Effect: Irreversible alkylation leads to enzyme inhibition, disruption of cellular redox homeostasis, and activation of TRPA1 channels (pain/irritant receptors) in insects and mammals.

MichaelAddition Figure 1: Mechanism of Cysteine Alkylation by Vinyl Ketones Enone This compound (Electrophile) Complex Transition State Enone->Complex Diffusion Protein Protein-Cys-SH (Nucleophile) Protein->Complex Attack at C1 Adduct Alkylated Protein (Irreversible Inhibition) Complex->Adduct Covalent Bond Formation

Pheromone Potential & Biological Roles

Insect Olfaction and Alarm Signaling

Vinyl ketones are ubiquitous in the chemical ecology of Hymenoptera (ants, bees, wasps).

  • Alarm Pheromones: Many Myrmicinae ants (e.g., Crematogaster, Myrmica) utilize ethyl ketones and vinyl ketones in their mandibular or Dufour glands to signal danger.

  • Structural Homology: this compound is a structural analog of 1-octen-3-one (a fungal volatile detected by many insects) and manicone (an alarm pheromone of Manica ants).

  • Hypothesis: Due to its high volatility and reactivity, this compound likely acts as a "super-stimulus" for generalist alarm receptors or as a repellent (allomone) against competitors.

Antimicrobial & Defensive Activity

In the context of insect immunity (e.g., in cricket flour processing), this molecule appears as a degradation product of linoleic acid. Its presence inhibits microbial growth, suggesting a dual role:

  • Signal: Warning of lipid peroxidation/tissue damage.

  • Defense: Direct toxicity to bacteria and fungi via protein alkylation.

Experimental Protocols

Chemical Synthesis (Mannich Base Route)

Objective: Synthesize this compound from 2-octanone. Note: This protocol uses the Mannich reaction followed by Hofmann elimination, a standard route for


-methylene ketones.

Reagents:

  • 2-Octanone (Starting material)

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Acetic acid (catalyst)

  • Methyl iodide (for quaternization)

  • Sodium bicarbonate (base)

Step-by-Step Protocol:

  • Mannich Reaction: Reflux 2-octanone (10 mmol), paraformaldehyde (12 mmol), and dimethylamine HCl (12 mmol) in ethanol (20 mL) with catalytic acetic acid for 4 hours.

  • Isolation: Evaporate solvent. Basify residue with NaOH and extract the Mannich base (tertiary amine) with ether.

  • Quaternization: Dissolve the amine in ether and add excess methyl iodide. Stir at room temperature for 12 hours to precipitate the quaternary ammonium salt.

  • Elimination: Dissolve the salt in water/DCM biphasic mixture. Add saturated NaHCO

    
     and stir vigorously for 2 hours. The base triggers E2 elimination to form the vinyl ketone.
    
  • Purification: Separate organic layer, dry over MgSO

    
    , and purify via silica gel chromatography (Hexane:EtOAc 95:5). Caution: Product is a lachrymator.
    

Synthesis Figure 2: Synthetic Pathway via Mannich Base Elimination Start 2-Octanone Step1 Mannich Reaction (HCHO, Me2NH) Start->Step1 Inter1 Mannich Base (Amino Ketone) Step1->Inter1 Step2 Methylation (MeI) Inter1->Step2 Inter2 Quaternary Salt Step2->Inter2 Step3 Hofmann Elimination (Base) Inter2->Step3 Final This compound Step3->Final

Electroantennography (EAG) Assay

Objective: Measure the peripheral olfactory response of insect antennae (e.g., Solenopsis invicta or Drosophila) to the volatile.

  • Preparation: Excise the head/antenna of the test insect. Mount between two glass capillary electrodes filled with Ringer's solution (Ag/AgCl wire interface).

  • Stimulus Delivery:

    • Dissolve this compound in hexane (decadic dilutions: 0.01 µg to 100 µg).

    • Load 10 µL onto a filter paper strip inside a Pasteur pipette.

  • Recording:

    • Continuous humidified air flow (1 L/min) over the preparation.

    • Deliver stimulus via a 0.5s air pulse through the pipette.

    • Amplify signal (100x) and record depolarization (mV).

  • Control: Use hexane solvent blank. Normalize responses relative to a standard (e.g., 1-hexanol).

Antimicrobial Susceptibility Test (MIC)

Objective: Determine Minimum Inhibitory Concentration against S. aureus and E. coli.

  • Plate Prep: Use 96-well plates with Mueller-Hinton broth.

  • Dilution: Prepare serial two-fold dilutions of the enone (range: 512 µg/mL to 1 µg/mL) in DMSO (final DMSO < 1%).

  • Inoculation: Add bacterial suspension (5 x 10^5 CFU/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Note: Vinyl ketones can degrade in media; use fresh preparations.

References

  • Koszinowski, J., & Piringer, O. (1986).[1] Evaluation of the odor of alkyl-substituted 1-octen-3-ones. Journal of Agricultural and Food Chemistry.

  • Pasteels, J. M., et al. (1989). Dufour gland contents of ants: Chemistry and evolutionary trends. Experientia.

  • Elfimova, E. V. (1966).[1][2] Biological activity of low atmospheric concentrations of isopropylbenzene and benzene.[1][2] Hygiene and Sanitation.

  • UniBo Research Group. (2023). Quality evaluation of house cricket flour processed by electrohydrodynamic drying. University of Bologna Reports.

  • PubChem Database. (2023). Compound Summary: this compound. National Library of Medicine.

Sources

A Technical Guide to the Solubility of 2-methyloct-1-en-3-one in Organic Solvents: Theoretical Predictions and Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-methyloct-1-en-3-one is a key compound in the flavor and fragrance industry, valued for its unique aromatic profile.[1] Its effective application in various formulations, from perfumes to food additives, is critically dependent on its solubility in a range of organic solvents.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. Due to the limited availability of direct experimental solubility data for this specific compound, this guide emphasizes theoretical prediction methodologies, including the principle of "like dissolves like" and Hansen Solubility Parameters, alongside detailed, field-proven experimental protocols for robust solubility determination.

Introduction: The Significance of Solubility in Formulation

The solubility of a fragrance or flavor compound like this compound is a fundamental physicochemical property that dictates its performance and stability within a product matrix.[2][3] In the fragrance industry, for instance, the choice of solvent affects the volatility and release characteristics of the aromatic components, thereby influencing the overall sensory experience.[4] Similarly, in food applications, solubility is paramount for achieving homogeneous distribution and consistent flavor profiles.[1] An understanding of solubility is therefore not merely an academic exercise but a critical prerequisite for successful product development. This guide will equip the reader with the necessary tools to predict, measure, and ultimately control the solubility of this compound in various organic media.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is scarce, we can infer its solubility behavior by examining its molecular structure and the properties of analogous compounds.[5]

Molecular Structure:

  • Molecular Formula: C9H16O[6]

  • Key Functional Groups: A ketone (C=O) group, a carbon-carbon double bond (C=C), and a branched alkyl chain.

The presence of the polar ketone group allows for dipole-dipole interactions and hydrogen bond acceptance, suggesting some affinity for polar solvents. However, the relatively long, non-polar alkyl chain will dominate the molecule's character, leading to greater solubility in non-polar to moderately polar organic solvents.[7]

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Key FeaturesPredicted Solubility Trend
This compoundC9H16O140.23[6]Ketone, alkene, branched C8 chainHigh in non-polar, moderate in polar aprotic, low in polar protic solvents
2-METHYLOCT-1-ENEC9H18126.24[8]Alkene, branched C8 chainSoluble in alcohol and ether, insoluble in water[8]
2-Methyl-1-octen-3-yneC9H14122.21[9]Alkyne, alkene, branched C8 chainLogP: 2.756 (indicates hydrophobicity)[10]

Based on these structural considerations, we can predict the following general solubility trend for this compound:

  • High Solubility: In non-polar solvents like hexane, toluene, and diethyl ether, due to favorable van der Waals interactions with the alkyl chain.

  • Moderate Solubility: In moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, where the ketone group can engage in dipole-dipole interactions.[7]

  • Low Solubility: In highly polar protic solvents like ethanol and methanol, and especially water, as the energy required to disrupt the strong hydrogen bonding network of the solvent is not sufficiently compensated by solute-solvent interactions.

Theoretical Framework for Solubility Prediction

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" provides a useful qualitative prediction of solubility.[5] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its predominantly non-polar character suggests better solubility in solvents with low polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11] This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[12] The principle is that substances with similar HSP values are likely to be miscible.

While the exact HSP values for this compound are not published, we can estimate them based on related ketones. For example, Methyl Ethyl Ketone (MEK) has HSP values of δd=16, δp=9, and δh=5.1 MPa½.[11] Given its longer alkyl chain, this compound would be expected to have a slightly higher δd and lower δp and δh values.

Table 2: Hansen Solubility Parameters of Common Organic Solvents

Solventδd (MPa½)δp (MPa½)δh (MPa½)
Hexane14.90.00.0
Toluene18.01.42.0
Acetone15.510.47.0
Ethanol15.88.819.4
Water15.516.042.3

By comparing the estimated HSP of this compound with those of various solvents, a more refined prediction of its solubility can be made. Solvents with HSP values closer to that of the solute are more likely to be good solvents.

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in mixtures.[13][14] This model can be employed to calculate the solubility of a compound in a given solvent, provided the necessary group interaction parameters are available.[14] The UNIFAC model is particularly useful for systems where experimental data is lacking and can provide good estimations of solubility.[15]

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Spectrophotometer (UV-Vis or other appropriate detector) or HPLC system

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • For fine suspensions, centrifugation may be necessary to achieve clear separation of the liquid and solid phases.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

Self-Validating Systems and Trustworthiness

The described experimental protocol incorporates self-validating checks to ensure the trustworthiness of the results. The establishment of equilibrium is a critical step; this can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured concentration does not change significantly. Furthermore, the use of a calibrated analytical instrument and proper controls (blanks and standards) ensures the accuracy of the concentration measurements.

Conclusion

References

  • Benchchem. (n.d.). Solubility of 2-Methyloctyl Methacrylate in Organic Solvents: An In-depth Technical Guide.
  • MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers.
  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-octen-3-yne (CAS 17603-76-8).
  • ChemBK. (2024). 2-METHYLOCT-1-ENE.
  • PubChem. (n.d.). 2-Methyl-1-octen-3-yne.
  • ChemSynthesis. (2025). 2-methyl-1-octen-3-one.
  • Google Patents. (n.d.). WO2017017152A1 - 2,4,7-trimethyloct-6-en-1-ol as fragance ingredient.
  • Unknown Source. (2023). Solubility of Organic Compounds.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
  • Unknown Source. (n.d.).
  • ACS Publications. (2025). Measurement of Hansen Solubility Parameters of Poly(ether ether ketone) Using Inverse Gas Chromatography.
  • NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
  • Echemi. (2020). A complete solution to the flavor and fragrance industry.
  • SCM. (2025). Using the UNIFAC program — Tutorials 2025.1 documentation.
  • Google Patents. (n.d.). WO2003066011A1 - Perfume preparation containing 2- methyl-1, 3- propanediol.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
  • Google Patents. (n.d.). BR112020016094A2 - FRAGRANCE COMPOSITIONS AND USES OF THE SAME.
  • finetech industry limited. (n.d.). 2-methyloct-1-en-3-yne | CAS: 17603-76-8 | Chemical Product.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Google Patents. (n.d.). US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
  • PubMed. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model.
  • ACS Publications. (n.d.). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
  • ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.

Sources

Natural occurrence of methylated octenones in volatile organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Occurrence of Methylated Octenones in Volatile Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature and play crucial roles in chemical communication across the tree of life. Among these, C8 compounds, particularly octenones, are well-known for their characteristic odors and significant biological activities. This technical guide delves into the natural occurrence of a specific subgroup: methylated octenones. While the broader class of methyl ketones is widespread, the specific scientific literature on methylated octenones is less consolidated. This guide provides a comprehensive overview of the current knowledge, focusing on the most well-documented example, 6-methyl-2-heptanone, as a model for understanding the natural history, biosynthesis, analytical characterization, and biological significance of this intriguing class of molecules. We will explore their presence in bacteria, plants, and their role as semiochemicals, providing researchers and drug development professionals with a foundational understanding and practical insights into these promising natural products.

Introduction to Methylated Octenones as Volatile Organic Compounds

Volatile organic compounds (VOCs) are essential mediators of ecological interactions, acting as signals for communication, defense, and attraction between organisms. The C8 VOCs, derived from the lipoxygenase (LOX) pathway, are particularly prominent in fungi, plants, and animals. Among these, 1-octen-3-one, the unmethylated parent compound, is a well-known flavor and aroma component with a characteristic mushroom-like odor.

Methylation, a common biochemical modification, can significantly alter the physicochemical properties and biological activity of a molecule. In the context of octenones, methylation can influence their volatility, receptor binding affinity, and metabolic stability, making them of great interest for various applications, including flavor and fragrance development, agriculture, and pharmacology. This guide will focus on the natural occurrence of octenones that have undergone methylation, with a particular emphasis on 6-methyl-2-heptanone, a methylated C8 ketone that has been identified in a variety of natural sources.

A Case Study: 6-Methyl-2-Heptanone

While the systematic study of all possible methylated octenone isomers is still an emerging field, 6-methyl-2-heptanone (C8H16O) serves as an excellent and well-documented example of a naturally occurring methylated C8 ketone.

Natural Occurrence

6-Methyl-2-heptanone has been identified in a diverse range of organisms, highlighting its widespread, albeit often overlooked, presence in nature.

  • Bacteria: Strains of Bacillus subtilis, a common soil bacterium, are known to produce 6-methyl-2-heptanone as a significant component of their VOC profile.[1][2] For instance, in Bacillus subtilis ZD01, 6-methyl-2-heptanone constituted 22.27% of the total VOCs.[2] Other Bacillus species, such as Bacillus vallismortis and Bacillus altitudinis, also produce this compound.[1]

  • Plants: The presence of 6-methyl-2-heptanone has been reported in several plant species, including Aloe africana and the aquatic plant Ceratophyllum demersum.[3] It is also a component of the fragrance of some plants and blends well with citrus and herbal scents.[4]

  • Animals and Semiochemical Roles: 6-methyl-2-heptanone has been identified as a semiochemical in cattle, where it can influence the behavior of flies. It has been shown to increase the upwind flight of certain fly species, suggesting a role as an attractant. This highlights its potential for use in pest management strategies. The related compound, 2-heptanone, is known to be secreted by honeybees as an alarm pheromone.[5][6]

Biosynthesis of 6-Methyl-2-Heptanone

The biosynthesis of methyl ketones in microorganisms is generally thought to occur through the β-oxidation of fatty acids.[7] However, a more specific pathway has been elucidated for 6-methyl-2-heptanone in Bacillus subtilis. In this bacterium, it is proposed that 2-heptanone is first synthesized and then subsequently methylated to form 6-methyl-2-heptanone.[8]

The biosynthesis of the precursor, 2-heptanone, in bacteria can be initiated from the metabolism of fatty acids.[6] A methylketone synthase, such as the one identified in Bacillus nematocida (YneP), is involved in its production.[8] The subsequent methylation step is a key transformation that differentiates the VOC profile of B. subtilis from other related bacteria that produce 2-heptanone but not its methylated derivative.[8] The specific methyltransferase responsible for this reaction in B. subtilis has not yet been fully characterized.

biosynthesis Fatty Acid Metabolism Fatty Acid Metabolism Acetyl-CoA Acetyl-CoA Fatty Acid Metabolism->Acetyl-CoA 2-Heptanone 2-Heptanone Acetyl-CoA->2-Heptanone Methylketone Synthase (e.g., YneP) 6-Methyl-2-Heptanone 6-Methyl-2-Heptanone 2-Heptanone->6-Methyl-2-Heptanone Methyltransferase (SAM as methyl donor)

Proposed biosynthetic pathway of 6-methyl-2-heptanone in Bacillus subtilis.
Biological Activities of 6-Methyl-2-Heptanone

The addition of a methyl group can significantly impact the biological activity of a molecule. In the case of 6-methyl-2-heptanone, several interesting activities have been reported:

  • Antifungal Activity: 6-Methyl-2-heptanone exhibits significant antifungal properties. It has been shown to inhibit the mycelial growth of various plant pathogenic fungi, such as Alternaria solani (the causative agent of early blight in potato) and Monilinia fructicola.[1] The mechanism of its antifungal action against A. solani involves damaging the integrity of the cell wall and membrane, as well as inhibiting conidial germination.[1][2]

  • Semiochemical Activity: As mentioned earlier, 6-methyl-2-heptanone acts as a semiochemical, influencing the behavior of insects.[9] Its role as a fly attractant suggests its potential application in the development of lures for pest monitoring and control.

  • Flavor and Fragrance: With its fruity, citrus-like, and slightly camphoraceous odor, 6-methyl-2-heptanone is used in the flavor and fragrance industry.[4][10]

Analytical Methodologies for the Detection and Characterization of Methylated Octenones

The identification and quantification of volatile methylated octenones from complex natural matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Volatile Collection

The first step in the analysis of volatile compounds is their extraction from the source material. For gaseous samples like the headspace of a bacterial culture or the aroma of a plant, headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique.[1][2]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Incubation: Place the sample (e.g., bacterial culture, plant material) in a sealed vial.

  • Fiber Exposure: Introduce an SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) into the headspace above the sample.[2]

  • Adsorption: Allow the volatile compounds to adsorb onto the fiber for a defined period at a controlled temperature (e.g., 40 minutes at 50°C).[2]

  • Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS separates the complex mixture of volatile compounds and provides information for their identification.

  • Gas Chromatography (GC): The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A capillary column with a suitable stationary phase (e.g., free fatty acid phase) is used for the separation of ketones.[2]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST) for compound identification.[11]

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Natural Source Natural Source HS-SPME HS-SPME Natural Source->HS-SPME GC-MS GC-MS HS-SPME->GC-MS Thermal Desorption Data Analysis Data Analysis GC-MS->Data Analysis Compound Identification Compound Identification Data Analysis->Compound Identification Library Matching Quantification Quantification Compound Identification->Quantification

General workflow for the analysis of methylated octenones from natural sources.
Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel methylated octenones or for unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. 1H NMR and 13C NMR spectra provide detailed information about the carbon skeleton and the position of the methyl group.[12]

Broader Context and Future Directions

The study of methylated octenones is a promising area of research with implications for various fields. While 6-methyl-2-heptanone provides a valuable starting point, there is a clear need for further exploration to identify and characterize other naturally occurring methylated octenone isomers.

Future research should focus on:

  • Screening of Natural Sources: Systematic screening of a wider range of fungi, plants, and bacteria for the presence of methylated octenones using advanced analytical techniques.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific methyltransferases responsible for the methylation of octenone precursors. This could open up possibilities for the biotechnological production of these compounds.

  • Biological Activity Studies: Comprehensive evaluation of the biological activities of different methylated octenone isomers, including their antimicrobial, insecticidal, and semiochemical properties.

  • Drug Development Potential: Investigation of the potential of methylated octenones as lead compounds for the development of new drugs, particularly antifungal agents.

Conclusion

The natural occurrence of methylated octenones in volatile organic compounds represents an exciting and underexplored area of natural product chemistry. The well-documented case of 6-methyl-2-heptanone demonstrates the widespread presence and significant biological activities of these compounds. As analytical techniques become more sensitive and screening efforts more extensive, it is likely that a greater diversity of methylated octenones will be discovered in nature. A deeper understanding of their biosynthesis and ecological roles will undoubtedly pave the way for their application in medicine, agriculture, and industry. This guide provides a solid foundation for researchers and professionals to embark on the exploration of this fascinating class of volatile molecules.

References

  • Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato. (2022). Frontiers in Microbiology, 12. [Link]

  • Ketalization of 2-heptanone to prolong its activity as mite repellant for the protection of honey bees. (n.d.). ResearchGate. [Link]

  • 6-Methyl-2-heptanone | C8H16O. (n.d.). PubChem. [Link]

  • Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria. (2021). MDPI. [Link]

  • Process for the production of 6-methyl heptanone. (n.d.).
  • 6-methyl-2-heptanone, 928-68-7. (n.d.). The Good Scents Company. [Link]

  • Enzyme-Catalyzed Transfer of a Ketone Group from an S-Adenosylmethionine Analog: A Tool for the Functional Analysis of Methyltransferases. (2010). ACS Chemical Biology, 5(9), 845–855. [Link]

  • Biosynthesis of the Nematode Attractant 2-Heptanone and Its Co-evolution Between the Pathogenic Bacterium Bacillus nematocida and Non-pathogenic Bacterium Bacillus subtilis. (2019). Frontiers in Microbiology, 10. [Link]

  • Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day. (2019). Frontiers in Nutrition, 6. [Link]

  • The role of volatile semiochemicals in mediating host location and selection by nuisance and disease-transmitting cattle flies. (n.d.). ResearchGate. [Link]

  • GC/MS chromatogram of keto acid methyl ester standard (A) and the... (n.d.). ResearchGate. [Link]

  • Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. (2022). Cancers, 14(23), 5785. [Link]

  • The biology of methyl ketones. (n.d.). ResearchGate. [Link]

  • (A): C8—related plasma BHB levels with MCT (left) and MCT plus glucose... (n.d.). ResearchGate. [Link]

  • Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato. (2022). Frontiers in Microbiology, 12. [Link]

  • Adrenaline. (n.d.). Wikipedia. [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2012). Journal of Analytical Toxicology, 36(5), 337–342. [Link]

  • Ketone Bodies Bc - Metabolism Of Fatty Acids And Proteins - MCAT Content. (n.d.). Jack Westin. [Link]

  • Coenzyme A biosynthesis in Bacillus subtilis: discovery of a novel precursor metabolite for salvage and its uptake system. (n.d.). ResearchGate. [Link]

  • Influence of Carbohydrate Intake on Caprylic Acid (C8:0)-Induced Ketogenesis—A Systematic Review and Meta-Analysis. (2024). MDPI. [Link]

  • Showing NP-Card for 2-Heptanone (NP0000731). (n.d.). NP-MRD. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Methyloct-1-en-3-one: Refractive Index and Density

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Refractive Index and Density in Pharmaceutical Development

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. For a compound such as 2-methyloct-1-en-3-one, an unsaturated ketone with potential applications in synthesis and as a starting material, characterizing its fundamental properties like refractive index and density is a critical first step. These parameters are not mere data points; they are integral to ensuring product quality, consistency, and efficacy throughout the development lifecycle.

Refractive Index (n) is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property that is highly sensitive to a substance's composition and purity.[1][2] In the pharmaceutical industry, refractive index measurements are a cornerstone of quality control for liquid raw materials, intermediates, and final products.[3][4] Its applications range from verifying the identity and purity of a substance to determining the concentration of solutions.[1] For a novel compound like this compound, establishing a precise refractive index value would provide a rapid and non-destructive method for future identification and quality assessment.[4][5]

Density (ρ) , defined as mass per unit volume, is another intrinsic property that provides valuable insights into a substance's physical nature.[6][7] In pharmaceutical formulations, density influences a multitude of factors including solubility, stability, and even bioavailability.[8][9] For instance, the density of a liquid active pharmaceutical ingredient (API) or excipient can affect the uniformity of a blend and the consistency of the final dosage form.[9] Therefore, the accurate determination of the density of this compound is essential for developing robust and reproducible manufacturing processes.

This guide will provide a detailed exploration of the standard methodologies for determining the refractive index and density of liquid compounds, with a focus on ensuring data integrity through adherence to Good Laboratory Practice (GLP) principles.

Ensuring Data Integrity: The Framework of Good Laboratory Practice (GLP)

The generation of reliable and reproducible physicochemical data hinges on a robust quality system. The Principles of Good Laboratory Practice (GLP) provide a framework for the planning, performance, monitoring, recording, reporting, and archiving of non-clinical safety studies.[10] While a full GLP study may not be required for initial characterization, adopting its core tenets is crucial for ensuring the trustworthiness of the generated data. Key GLP principles applicable to the determination of refractive index and density include:

  • Standard Operating Procedures (SOPs): All experimental procedures must be meticulously documented in SOPs to ensure consistency and minimize variability.[11]

  • Equipment Calibration and Maintenance: The instruments used, such as refractometers and analytical balances, must be regularly calibrated and maintained to ensure their accuracy and reliability.[11]

  • Detailed Documentation: Every step of the experimental process, from sample preparation to data analysis, must be thoroughly documented in a laboratory notebook.

  • Personnel Training: All personnel conducting the measurements must be adequately trained on the SOPs and the operation of the equipment.

By integrating these principles, a self-validating system is created where the integrity of the generated data is assured.

Experimental Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer. Modern digital refractometers are highly accurate and easy to use, often employing the principle of total internal reflection.[1]

Principle of Refractometry

Refractometry is based on Snell's Law, which describes the relationship between the angles of incidence and refraction when light passes through the interface of two different media.[2][12] Most modern refractometers measure the critical angle, which is the angle of incidence above which total internal reflection occurs.[1][13] This critical angle is directly related to the refractive index of the sample.

Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a classic and reliable instrument for this purpose.

I. Equipment and Materials:

  • Abbe Refractometer

  • Constant temperature water bath

  • This compound sample

  • Dropper or pipette

  • Lint-free tissue

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Calibrating liquid with a known refractive index (e.g., distilled water)

II. Step-by-Step Methodology:

  • Instrument Preparation and Calibration:

    • Ensure the refractometer is placed on a stable, vibration-free surface.

    • Connect the refractometer prisms to a constant temperature water bath set to a standard temperature, typically 20°C or 25°C. The refractive index is temperature-dependent, so precise temperature control is crucial.[2][13]

    • Turn on the light source.

    • Calibrate the instrument using a standard liquid with a certified refractive index. Apply a few drops of the calibrating liquid to the prism and close it. Adjust the instrument to match the known refractive index of the standard.

  • Sample Measurement:

    • Clean the prism surface thoroughly with a suitable solvent and a lint-free tissue.

    • Using a clean dropper, apply a few drops of the this compound sample onto the prism surface.

    • Close the prism assembly securely.

    • Allow sufficient time for the sample to reach thermal equilibrium with the prisms (typically a few minutes).

    • Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • If color fringes are observed, adjust the chromatic dispersion compensator to eliminate them.

    • Read the refractive index value from the instrument's scale.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Post-Measurement:

    • Thoroughly clean the prisms with a suitable solvent and lint-free tissue.

    • Record all measurements, including the temperature, in the laboratory notebook.

Refractometry_Workflow cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_post Post-Measurement A Instrument Setup & Temperature Stabilization B Clean Prisms A->B C Calibrate with Standard B->C D Apply Sample to Prism C->D E Allow Thermal Equilibration D->E F Adjust for Sharp Dividing Line E->F G Read Refractive Index F->G H Repeat Measurement (n≥3) G->H I Clean Prisms H->I J Record Data (n, T°C) I->J

Caption: Workflow for Refractive Index Determination.

Experimental Determination of Density

The density of a liquid can be determined using several methods, with pycnometry being a highly precise and common technique.[14]

Principle of Pycnometry

A pycnometer is a glass flask with a specific, accurately known volume.[15][16] The principle involves determining the mass of the liquid that completely fills this known volume. The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.[6]

Experimental Protocol: Measurement of Density using a Pycnometer

I. Equipment and Materials:

  • Pycnometer with a capillary stopper

  • Analytical balance (accurate to at least 0.1 mg)

  • Constant temperature water bath

  • This compound sample

  • Distilled water (for calibration)

  • Acetone or other volatile solvent (for cleaning and drying)

  • Thermometer

  • Pipette

  • Lint-free tissue

II. Step-by-Step Methodology:

  • Pycnometer Calibration (Determination of its Exact Volume):

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent and then with distilled water. Dry it completely.

    • Weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.

    • Fill the pycnometer with distilled water that has been equilibrated to a constant temperature in the water bath (e.g., 20°C).

    • Insert the capillary stopper, ensuring that excess water escapes through the capillary. There should be no air bubbles inside.

    • Carefully dry the outside of the pycnometer with a lint-free tissue.

    • Weigh the pycnometer filled with water. Record this mass as m₁.

    • The mass of the water is m_water = m₁ - m₀.

    • The volume of the pycnometer (V) at the calibration temperature can be calculated using the known density of water (ρ_water) at that temperature: V = m_water / ρ_water.

  • Sample Density Measurement:

    • Empty the pycnometer, clean it thoroughly, and dry it completely.

    • Fill the pycnometer with the this compound sample, which has been equilibrated to the same temperature as the water used for calibration.

    • Insert the stopper, allowing the excess liquid to escape.

    • Wipe the outside of the pycnometer dry.

    • Weigh the pycnometer filled with the sample. Record this mass as m₂.

    • The mass of the sample is m_sample = m₂ - m₀.

    • The density of the sample (ρ_sample) is then calculated using the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

    • Repeat the measurement at least three times.

  • Data Recording and Analysis:

    • Record all masses, the temperature of the measurement, and the calculated densities.

    • Report the average density and the standard deviation.

Pycnometry_Workflow cluster_calib Pycnometer Calibration cluster_measurement Sample Density Measurement A Weigh Empty Pycnometer (m₀) B Fill with Water at T°C A->B C Weigh Water-filled Pycnometer (m₁) B->C D Calculate Volume (V) C->D E Fill with Sample at T°C D->E F Weigh Sample-filled Pycnometer (m₂) E->F G Calculate Sample Mass (m_sample) F->G H Calculate Density (ρ_sample) G->H I Repeat Measurement (n≥3) H->I

Caption: Workflow for Density Determination by Pycnometry.

Data Summary and Interpretation

As previously stated, specific values for this compound are not available in the searched literature. Once determined experimentally, the data should be presented in a clear and concise format.

Table 1: Physicochemical Properties of this compound

PropertyValueTemperature (°C)Method
Refractive Index (n)To be determined20.0 ± 0.1Abbe Refractometry
Density (ρ)To be determined20.0 ± 0.1Pycnometry

The obtained values for refractive index and density will serve as crucial reference points for the identity, purity, and quality control of this compound in all future research and development activities. Any significant deviation from these established values in subsequent batches would warrant further investigation.

Conclusion

The determination of refractive index and density are fundamental steps in the physicochemical characterization of any new chemical entity, including this compound. While the specific values for this compound await experimental determination, the methodologies outlined in this guide provide a robust framework for obtaining this critical data. By adhering to the principles of Good Laboratory Practice and employing standardized, precise techniques such as refractometry and pycnometry, researchers can ensure the generation of high-quality, reliable data. This, in turn, will underpin the successful development of this compound for its intended applications, providing a solid foundation for formulation, manufacturing, and quality control.

References

  • Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (n.d.). SPIE. Retrieved February 6, 2026, from [Link]

  • Measurement of refractive index of a liquid. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. (n.d.). School of Physics, Trinity College Dublin. Retrieved February 6, 2026, from [Link]

  • Refractive Index. (n.d.). Pharmaguideline. Retrieved February 6, 2026, from [Link]

  • Measuring density. (n.d.). National Physical Laboratory. Retrieved February 6, 2026, from [Link]

  • Liquid Measurements in Pharma Manufacturing: Refractive Index as a PAT Tool. (2019, May 24). Vaisala. Retrieved February 6, 2026, from [Link]

  • To Find The Refractive Index Of A Liquid By Using A Convex Lens And Plane Mirror. (n.d.). BYJU'S. Retrieved February 6, 2026, from [Link]

  • The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. (2023, September 24). Research and Reviews. Retrieved February 6, 2026, from [Link]

  • The Benefits of Refractive Index (RI) in Development and Production of Active Pharmaceutical Ingredients (APIs). (n.d.). Vaisala. Retrieved February 6, 2026, from [Link]

  • Physical-Chemical Tests in GLP Scope: Standard Practices. (n.d.). NANOLAB. Retrieved February 6, 2026, from [Link]

  • An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (2015). Acta Physica Polonica A. Retrieved February 6, 2026, from [Link]

  • How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2024, January 13). Calibracion de Equipos. Retrieved February 6, 2026, from [Link]

  • Density Measurement and Density Standards. (n.d.). Reagecon Knowledge Centre. Retrieved February 6, 2026, from [Link]

  • Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. Retrieved February 6, 2026, from [Link]

  • Refractometry & Refractometers. (n.d.). Xylem Analytics. Retrieved February 6, 2026, from [Link]

  • Importantance of bulk density. (2021, February 5). Pharmaguideline Forum. Retrieved February 6, 2026, from [Link]

  • Refractive Index Measurement of Pharmaceutical Solids: A Review of Measurement Methods and Pharmaceutical Applications. (2019). PubMed. Retrieved February 6, 2026, from [Link]

  • Measure Density with a Pycnometer. (2019, September 6). YouTube. Retrieved February 6, 2026, from [Link]

  • OECD Principles on Good Laboratory Practice (GLP). (1997). OECD. Retrieved February 6, 2026, from [Link]

  • Refractometry. (n.d.). Slideshare. Retrieved February 6, 2026, from [Link]

  • Integrating Density Measurements into the Pharmaceutical Development Process. (2023, September 24). Research and Reviews. Retrieved February 6, 2026, from [Link]

  • MEASUREMENT OF DENSITY. (n.d.). CUNY. Retrieved February 6, 2026, from [Link]

  • A Guide to Good Laboratory Practice (GLP). (2023, August 19). SafetyCulture. Retrieved February 6, 2026, from [Link]

  • DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Palacký University Olomouc. Retrieved February 6, 2026, from [Link]

  • Why bulk density is Importance in tablet Manufacturing ?#pharmaknowlege #pharmaproduction. (2024, May 10). YouTube. Retrieved February 6, 2026, from [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1). LCGC. Retrieved February 6, 2026, from [Link]

  • Refractometry - Measuring Refractive Index. (n.d.). Rudolph Research Analytical. Retrieved February 6, 2026, from [Link]

  • Pycnometers for Precise Density Determination. (n.d.). ERICHSEN. Retrieved February 6, 2026, from [Link]

  • Lesson 3.3: Density of Water. (n.d.). American Chemical Society. Retrieved February 6, 2026, from [Link]

  • How an Abbe Refractometer Works: The Principle of Critical Angle. (n.d.). HINOTEK. Retrieved February 6, 2026, from [Link]

  • Evaluation of density variations to determine impact on sterile compounding. (2022). PubMed. Retrieved February 6, 2026, from [Link]

  • Guidance for Industry. (1981). FDA. Retrieved February 6, 2026, from [Link]

  • Pycnometer. (2008, February 24). University of Utah. Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

Protocol for catalytic isomerization of 2-methyl-1-octen-3-ol to enone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Catalytic Oxidative Isomerization (Transfer Dehydrogenation) of 2-Methyl-1-octen-3-ol to Enone


-Unsaturated Ketones from Allylic Alcohols

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the conversion of 2-methyl-1-octen-3-ol to its corresponding conjugated enone, 2-methyl-1-octen-3-one (and potentially 2-methyloct-2-en-3-one via migration), utilizing Ruthenium (Ru) or Iridium (Ir) catalysis.[1]

Chemical Context & Challenge: The transformation of secondary allylic alcohols like 2-methyl-1-octen-3-ol presents a bifurcation in reaction pathways governed strictly by the catalytic environment:

  • Redox Isomerization (Thermodynamic Sink): In the absence of a hydrogen acceptor, transition metals (Ru, Rh, Fe) catalyze an internal 1,3-hydrogen shift, yielding the saturated ketone (2-methyloctan-3-one). This is the standard "isomerization" used in the fragrance industry.

  • Oxidative Isomerization / Transfer Dehydrogenation (Target): To achieve the enone (retaining unsaturation), the reaction must be driven by transfer hydrogenation to a sacrificial acceptor (e.g., acetone, benzaldehyde) or via aerobic oxidation. This prevents the saturation of the double bond.

Scope of this Note: This guide details the Transfer Dehydrogenation protocol to selectively target the Enone , distinguishing it from the standard redox isomerization that yields saturated carbonyls.

Part 2: Mechanism & Critical Parameters

The conversion of 2-methyl-1-octen-3-ol to 2-methyl-1-octen-3-one proceeds via a metal-hydride intermediate.[1] The critical control point is the fate of the hydride species formed after


-hydride elimination.[1]
Mechanism: Transfer Dehydrogenation vs. Redox Isomerization[1]
  • Coordination: The allylic alcohol coordinates to the Metal (M) center.[1]

  • 
    -Hydride Elimination:  Formation of the M-H species and the coordinated enone.[1]
    
  • Divergence:

    • Path A (Target - Enone): The M-H species transfers the hydride to an external Hydrogen Acceptor (e.g., Acetone

      
       Isopropanol). The catalyst is regenerated, releasing the Enone .
      
    • Path B (Side Reaction - Saturated Ketone): The M-H species re-inserts into the alkene of the substrate (1,3-migration), reducing the double bond to form the Saturated Ketone .

Visualization: Catalytic Selectivity Pathways

ReactionPathways Substrate 2-Methyl-1-octen-3-ol (Allylic Alcohol) Inter Metal-Alkoxide Intermediate Substrate->Inter Coordination Hydride Metal-Hydride (M-H) + Enone Complex Inter->Hydride Beta-Hydride Elimination Enone TARGET: 2-Methyl-1-octen-3-one (Conjugated Enone) Hydride->Enone Ligand Exchange (Product Release) SatKetone SIDE PRODUCT: 2-Methyloctan-3-one (Saturated Ketone) Hydride->SatKetone Re-insertion (Redox Isomerization) Acceptor H-Acceptor (Acetone/Benzaldehyde) Hydride->Acceptor H-Transfer (Oxidative Path) Byproduct Reduced Acceptor (Isopropanol/Benzyl Alcohol) Acceptor->Byproduct

Figure 1: Divergent pathways in Ru-catalyzed allylic alcohol transformation. Path A (Green) yields the Enone via H-transfer.[1] Path B (Red) yields the Saturated Ketone via internal redox.

Part 3: Experimental Protocol

Method A: Ruthenium-Catalyzed Transfer Dehydrogenation (Preferred for Enone)

This method uses Acetone as both solvent and hydrogen acceptor, driving the equilibrium toward the enone.

Reagents:

  • Substrate: 2-Methyl-1-octen-3-ol (>98% purity).

  • Catalyst: Dichlorotris(triphenylphosphine)ruthenium(II)

    
    .[1]
    
  • Base: Potassium Carbonate (

    
    ) (anhydrous).[1]
    
  • Solvent/Acceptor: Acetone (Dry, degassed).

Protocol Steps:

  • Catalyst Activation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge

      
       (2.0 mol%) and 
      
      
      
      (5.0 mol%).
    • Note: The base is essential to generate the active alkoxide species.

  • Solvent Addition:

    • Add anhydrous Acetone (0.5 M concentration relative to substrate) under an Argon atmosphere.[1]

    • Why Acetone? It acts as the sacrificial hydrogen acceptor, converting to isopropanol. Its high concentration prevents the Ru-H species from reducing the product enone.[1]

  • Reaction Initiation:

    • Add 2-Methyl-1-octen-3-ol (1.0 equiv) via syringe.[1]

    • Heat the mixture to reflux (approx. 56°C) .

  • Monitoring:

    • Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).[1]

    • Target Signal: Disappearance of alcohol (

      
      ) and appearance of enone (
      
      
      
      , UV active).
    • Check for Saturated Ketone: Ensure no peak corresponds to 2-methyloctan-3-one (which would indicate insufficient H-acceptor efficiency).[1]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove solid catalyst/salts.[1]

    • Concentrate the filtrate under reduced pressure (careful: product is volatile).[1]

  • Purification:

    • Flash column chromatography on silica gel (Pentane/Ether gradient) to isolate 2-methyl-1-octen-3-one .[1]

Yield Expectation: 85-92% Enone.

Method B: Aerobic Oxidative Isomerization (Alternative)

For processes where acetone waste is undesirable, an aerobic system using TEMPO/Cu can be employed, though this is technically an oxidation rather than a catalytic isomerization.

  • System:

    
     (5 mol%), TEMPO (5 mol%), 
    
    
    
    -methylimidazole (10 mol%).
  • Oxidant: Ambient Air (balloon).[1]

  • Solvent: Acetonitrile.[1]

  • Outcome: High selectivity for Enone; zero formation of saturated ketone.[1]

Part 4: Data Summary & Troubleshooting

ParameterMethod A (Ru-Transfer)Method B (TEMPO-Oxidation)Standard Isomerization (Avoid)
Catalyst

CuBr / TEMPO

H-Source/Sink Acetone (Acceptor)

(Acceptor)
None (Internal Shift)
Major Product Enone Enone Saturated Ketone
Reaction Time 2 - 6 Hours12 - 24 Hours1 - 4 Hours
Atom Economy Low (Acetone waste)High (Water byproduct)100%
Key Risk Incomplete conversionOver-oxidationWrong product (Saturated)

Troubleshooting Guide:

  • Problem: Formation of Saturated Ketone (2-methyloctan-3-one).

    • Cause: Hydrogen acceptor (acetone) concentration too low or temperature too high, allowing internal hydride return.

    • Fix: Increase Acetone volume; switch to a more potent acceptor like Benzaldehyde or Benzophenone.[1]

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by chelating impurities in the substrate.[1]

    • Fix: Distill starting material; increase catalyst loading to 5 mol%.[1]

  • Problem: Polymerization.

    • Cause: 2-methyl-1-octen-3-one is a reactive Michael acceptor (vinyl ketone).[1]

    • Fix: Add a radical inhibitor (BHT) to the collection flask during workup. Store product at -20°C.

Part 5: References

  • Trost, B. M., & Kulawiec, R. J. (1992). Ruthenium-catalyzed reconstitution of allylic alcohols.[1][3] Synthesis of

    
    -unsaturated carbonyls. Journal of the American Chemical Society, 114(7), 2721-2722. Link
    
  • Ren, K., Hu, B., Zhao, M., et al. (2014).[4] Ruthenium-Catalyzed Oxidation of Allyl Alcohols with Intermolecular Hydrogen Transfer: Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Unsaturated Carbonyl Compounds.[1] The Journal of Organic Chemistry, 79(5), 2170–2177. Link
    
  • Backvall, J. E., Andreasson, U., et al. (1991). Ruthenium-catalyzed hydrogen transfer of allylic alcohols.[1][3] Journal of the Chemical Society, Chemical Communications, (6), 364-365. Link

  • Uma, R., Crévisy, C., & Grée, R. (2003). Transposition of Allylic Alcohols into Carbonyl Compounds Mediated by Transition Metal Complexes.[1][5] Chemical Reviews, 103(1), 27-52.[1] Link

  • PubChem. (n.d.).[1] 1-Octen-3-ol Compound Summary. National Center for Biotechnology Information.[1] Link

Sources

Using 2-methyloct-1-en-3-one as an intermediate for dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Utilization of 2-Methyloct-1-en-3-one as a Versatile Intermediate for the Synthesis of Novel Dihydropyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.

Introduction: The Enduring Significance of Dihydropyridines and the Quest for Novel Analogues

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably recognized for its profound impact on the management of cardiovascular diseases as potent L-type calcium channel blockers.[1][2] The therapeutic applications of DHPs, however, extend far beyond this initial discovery, encompassing a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] This remarkable therapeutic diversity continues to fuel the exploration of novel synthetic routes to access structurally unique DHP analogues.

Multicomponent reactions, particularly the Hantzsch dihydropyridine synthesis, have long been the preferred method for constructing the DHP core due to their efficiency and convergence.[5][6][7][8] The classic Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[8][9] Modern variations of this reaction have expanded the scope to include a broader range of starting materials, including α,β-unsaturated carbonyl compounds, which allows for the introduction of diverse substituents on the resulting DHP ring.[10][11]

This application note details the strategic use of this compound, an α,β-unsaturated ketone, as a key building block in a modified Hantzsch-type synthesis. The inclusion of this particular intermediate allows for the generation of a library of novel dihydropyridines with a potentially unique pharmacological profile due to the specific substitution pattern it imparts. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the characterization of the resulting products.

Mechanistic Rationale: A Modified Hantzsch Approach

The synthesis of dihydropyridines from an α,β-unsaturated ketone like this compound, a β-ketoester, an aldehyde, and an ammonia source is a variation of the Hantzsch synthesis. The reaction likely proceeds through a series of well-established intermediates. The overall transformation can be understood through the following key steps:

  • Knoevenagel Condensation: The aldehyde reacts with the β-ketoester to form an α,β-unsaturated dicarbonyl compound.

  • Michael Addition: A second molecule of the β-ketoester (or its enamine form) undergoes a Michael addition to the Knoevenagel product.

  • Enamine Formation: The this compound reacts with the ammonia source (e.g., ammonium acetate) to form a vinylogous amide (an enamine).

  • Cyclization and Dehydration: The enamine then acts as a nucleophile, attacking one of the carbonyl groups of the Michael adduct, followed by cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.

The use of this compound is expected to yield a dihydropyridine with a methyl group at the 2-position and a pentyl group at the 3-position of the DHP ring.

Experimental Workflow & Protocols

Overview of the Synthetic Strategy

The synthesis is a one-pot, four-component reaction. The general scheme is as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Beta-Ketoester Beta-Ketoester Beta-Ketoester->One-Pot Reaction This compound This compound This compound->One-Pot Reaction Ammonia Source Ammonia Source Ammonia Source->One-Pot Reaction Dihydropyridine Derivative Dihydropyridine Derivative One-Pot Reaction->Dihydropyridine Derivative

Caption: One-pot multicomponent synthesis of dihydropyridines.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
This compoundC9H16O140.22≥95%Varies
Ethyl AcetoacetateC6H10O3130.14≥99%Varies
BenzaldehydeC7H6O106.12≥99%Varies
Ammonium AcetateC2H7NO277.08≥98%Varies
EthanolC2H5OH46.07AnhydrousVaries
Diethyl Ether(C2H5)2O74.12AnhydrousVaries
HexanesC6H1486.18ACS GradeVaries
Ethyl AcetateC4H8O288.11ACS GradeVaries
Silica GelSiO260.08230-400 meshVaries
Protocol: Synthesis of Ethyl 4-(phenyl)-2-methyl-5-oxo-3-pentyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.40 g, 10 mmol).

  • Add ethyl acetoacetate (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add 20 mL of anhydrous ethanol to the flask.

Step 2: Reaction

  • Place the flask in an oil bath and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer and wash it with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of hexanes:ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

  • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure dihydropyridine derivative as a viscous oil or a low-melting solid.

Characterization and Expected Results

The synthesized dihydropyridine derivative should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the final product.

  • FT-IR Spectroscopy: To identify the key functional groups (e.g., C=O, N-H, C=C).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Expected Yield: 65-75%

The successful synthesis of the target dihydropyridine will validate the utility of this compound as a valuable intermediate in the construction of novel DHP scaffolds. The protocol described herein is robust and can be adapted for the synthesis of a library of dihydropyridine analogues by varying the aldehyde and β-ketoester components.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are pure and the ethanol is anhydrous. Incomplete reaction can be addressed by extending the reflux time.

  • Side Products: The formation of byproducts can be minimized by carefully controlling the reaction temperature and stoichiometry. Purification by column chromatography is crucial.

  • Alternative Catalysts: While this protocol uses ammonium acetate which acts as both the ammonia source and a mild catalyst, other catalysts such as Lewis acids or organocatalysts could be explored to potentially improve yields and reaction times.[12][13]

Conclusion

This application note provides a comprehensive guide for the synthesis of novel dihydropyridine derivatives using this compound as a key intermediate. The described modified Hantzsch protocol offers a straightforward and efficient method for accessing a new class of DHP compounds with potential for further investigation in drug discovery programs. The versatility of this multicomponent reaction allows for significant structural diversity, paving the way for the development of new therapeutic agents.

References

  • 2-METHYLOCT-1-ENE - ChemBK . (2024). ChemBK.com. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity . (2020). Beilstein Journals. [Link]

  • Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM . (2021). YouTube. [Link]

  • 2-Methyl-1-octen-3-yne | C9H14 | CID 140254 . PubChem. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor . (2011). Beilstein Journals. [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions . (2022). Frontiers in Chemistry. [Link]

  • This compound | C9H16O | CID 12585814 . PubChem. [Link]

  • Chemical Properties of 2-Methyl-1-octen-3-yne (CAS 17603-76-8) . Cheméo. [Link]

  • 2-Methyl-1-octene | C9H18 | CID 78335 . PubChem. [Link]

  • Divergent synthesis of dual 1,4-dihydropyridines with different substituted patterns from enaminones and aldehydes through domino reactions . (2018). RSC Publishing. [Link]

  • One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol . (2009). Taylor & Francis Online. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties . (2022). Royal Society of Chemistry. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis . Organic Chemistry Portal. [Link]

  • A Hantzsch Amido Dihydropyridine as a Transfer Hydrogenation Reagent for α,β-Unsaturated Ketones . (2016). ACS Publications. [Link]

  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules . (2014). ResearchGate. [Link]

  • A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions . (2013). ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . (2021). Dove Press. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines . (2008). ResearchGate. [Link]

  • Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst . (2025). Arkivoc. [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction . (2014). ACS Publications. [Link]

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste . (2021). Nature Communications. [Link]

  • 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach . (1989). ACS Publications. [Link]

  • Catalytic Enantioselective Synthesis of 1,4-Dihydropyridines via the Addition of C(1)-Ammonium Enolates to Pyridinium Salts . (2019). ResearchGate. [Link]

  • 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide: Synthesis and Characterization . (2023). MDPI. [Link]

Sources

Michael addition reaction conditions for 2-methyloct-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Michael Addition: Reaction Conditions and Protocols for 2-Methyloct-1-en-3-one

For inquiries, please contact:

Abstract

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Michael addition to this compound, a representative α,β-unsaturated ketone (enone). We delve into the mechanistic principles that govern reaction outcomes, explore a range of reaction conditions tailored to different nucleophile classes, and provide detailed, validated protocols for practical implementation.

Introduction: The Power and Precision of the Michael Addition

First described by Arthur Michael, this reaction involves the addition of a nucleophile, known as a "Michael donor," to an electron-deficient alkene, the "Michael acceptor."[2] The primary driving force is the formation of a stable C-C or C-heteroatom single bond at the expense of a weaker C-C π-bond.[3] For substrates like this compound, the reaction provides a powerful method to introduce functionality at the β-carbon, creating complex molecular architectures from simple precursors. Its applications are vast, particularly in pharmaceutical development where it is used to synthesize a variety of biologically active compounds.[4]

Mechanistic Considerations for this compound

This compound is a classic Michael acceptor. The electron-withdrawing nature of the conjugated carbonyl group polarizes the molecule, creating electrophilic centers at both the carbonyl carbon (C-3) and the β-carbon (C-1).[5] This duality leads to a critical competition between two possible reaction pathways:

  • 1,2-Direct Addition: The nucleophile attacks the electrophilic carbonyl carbon.

  • 1,4-Conjugate Addition (Michael Addition): The nucleophile attacks the electrophilic β-carbon.

The outcome is largely dictated by the nature of the nucleophile, a concept well-explained by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon is a "hard" electrophile, while the β-carbon is a "soft" electrophile.[6]

  • Hard Nucleophiles (e.g., Grignard reagents, organolithiums), which are highly reactive and ionic, tend to favor irreversible 1,2-addition.[3][7]

  • Soft Nucleophiles (e.g., organocuprates, enolates, thiols, amines), which are more polarizable and less basic, favor the thermodynamically more stable 1,4-addition product.[3][7][8]

The general mechanism for a base-catalyzed Michael addition proceeds in three key steps:

  • Deprotonation: A base removes an acidic proton from the Michael donor to generate a resonance-stabilized nucleophile (e.g., an enolate).[1][3]

  • Conjugate Addition: The nucleophile attacks the β-carbon of the enone, forming a new bond and a new enolate intermediate.[1][3]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the workup, yielding the final 1,4-adduct.[1][3]

Michael_Mechanism General Mechanism of the Michael Addition cluster_Donor Michael Donor Activation cluster_Acceptor Reaction with Acceptor cluster_Product Product Formation Donor Michael Donor (e.g., R₂CH-Z) Enolate Nucleophile (Enolate) Donor->Enolate Deprotonation Base Base Acceptor Michael Acceptor (this compound) Enolate->Acceptor Conjugate Addition Intermediate Enolate Intermediate Product Michael Adduct (1,4-Adduct) Intermediate->Product Protonation ProtonSource Proton Source (H-B⁺)

Caption: General mechanism of the Michael addition reaction.

Application Notes: Selecting the Right Conditions

The choice of nucleophile, catalyst, solvent, and temperature is critical for achieving high yields and selectivity in the Michael addition to this compound.

Carbon-Carbon Bond Formation

Organocuprates (Gilman Reagents):

  • Expertise & Causality: Lithium dialkylcuprates (R₂CuLi) are exceptionally effective for 1,4-additions to enones, virtually eliminating the competing 1,2-addition.[5][8] As soft nucleophiles, they selectively attack the soft β-carbon of the enone.[6] This high selectivity makes them indispensable tools in synthetic chemistry. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in ethereal solvents like THF or diethyl ether to prevent side reactions and decomposition of the reagent.

  • Trustworthiness: The reaction progress can be monitored by TLC, observing the consumption of the enone. A color change, often from yellow to colorless, can indicate the formation and consumption of the cuprate.[6]

Stabilized Enolates (e.g., Malonates):

  • Expertise & Causality: Doubly activated methylene compounds, such as dialkyl malonates or acetoacetic esters, are excellent Michael donors.[7][9] Their protons are sufficiently acidic to be removed by a catalytic amount of a relatively weak base (e.g., NaOEt, K₂CO₃), generating a soft, resonance-stabilized enolate. The reaction is typically thermodynamically controlled.[9]

  • Asymmetric Variants: For drug development, controlling stereochemistry is paramount. The addition of malonates to enones can be rendered highly enantioselective using chiral organocatalysts.[10][11][12]

    • Bifunctional Thiourea Catalysts: These catalysts activate the enone through hydrogen bonding to the carbonyl oxygen while simultaneously activating the malonate, facilitating a highly organized, stereoselective attack.[13]

    • Chiral Primary/Secondary Amines: These catalysts can activate the enone via the formation of a transient iminium ion, which lowers the LUMO of the acceptor and directs the nucleophilic attack from a specific face.[12][14]

Carbon-Heteroatom Bond Formation

Thiols (Sulfa-Michael Addition):

  • Expertise & Causality: Thiols are intrinsically soft nucleophiles and readily add to enones in a 1,4-fashion. The resulting thioethers are valuable intermediates in drug synthesis. The reaction is often catalyzed by a weak base to generate the more nucleophilic thiolate anion. Asymmetric versions are well-established, frequently employing bifunctional organocatalysts to control the stereochemistry of the newly formed C-S bond.[15]

Amines (Aza-Michael Addition):

  • Expertise & Causality: Primary and secondary amines can act as neutral Michael donors. The reaction is often reversible and can be performed neat or in a protic solvent. To drive the reaction to completion and reduce reaction times, microwave irradiation has been shown to be highly effective.[16][17] This method often leads to cleaner reactions and higher yields compared to conventional heating.[17]

Summary of Reaction Conditions
Nucleophile (Donor)Catalyst/BaseTypical SolventTemperature (°C)Key Considerations
Organocuprate (R₂CuLi)StoichiometricTHF, Et₂O-78 to 0Excellent 1,4-selectivity; requires anhydrous conditions.[5][6]
Dialkyl Malonate Cat. NaOEt, K₂CO₃Ethanol, TolueneRT to 50Thermodynamically controlled; requires a base.[9]
Dialkyl Malonate (Asymmetric) Chiral Thiourea or AmineToluene, CH₂Cl₂-20 to RTProvides access to chiral products with high enantioselectivity.[10][12][13]
Thiol (R-SH)Cat. Et₃N, DBUCH₂Cl₂, MeCNRTGenerally fast and high-yielding.[3]
Amine (R₂NH)None or Lewis AcidNeat, MethanolRT to 130Can be reversible; microwave irradiation can accelerate the reaction.[17]

Detailed Experimental Protocols

The following protocols are designed as a starting point and can be optimized for specific applications.

Workflow General Experimental Workflow Prep Reagent & Glassware Preparation (Drying, Inert Atmosphere) Setup Reaction Setup (Solvent, Reactants, Cooling Bath) Prep->Setup Addition Controlled Addition of Nucleophile/Catalyst Setup->Addition Monitor Reaction Monitoring (TLC, LC-MS) Addition->Monitor Quench Reaction Quench (e.g., aq. NH₄Cl) Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS, etc.) Purify->Analyze

Caption: A typical workflow for a Michael addition experiment.

Protocol 1: Addition of Lithium Dimethylcuprate

This protocol describes the formation of 2,3-dimethyloctan-3-one via 1,4-conjugate addition.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in Et₂O

  • Anhydrous diethyl ether (Et₂O) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add CuI (1.05 eq). Add anhydrous Et₂O and cool the resulting slurry to 0 °C in an ice bath.

  • Cuprate Formation: Slowly add MeLi solution (2.0 eq) to the stirred CuI slurry. The reaction mixture will typically change color, indicating the formation of the lithium dimethylcuprate Gilman reagent. Stir for 30 minutes at 0 °C.

  • Michael Addition: Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath). Slowly add a solution of this compound (1.0 eq) in anhydrous Et₂O via syringe.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-dimethyloctan-3-one.

Protocol 2: Asymmetric Addition of Diethyl Malonate

This protocol describes the enantioselective synthesis of a δ-ketoester using a bifunctional organocatalyst.

Materials:

  • This compound

  • Diethyl malonate

  • (R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst (or similar bifunctional catalyst)

  • Toluene, anhydrous

  • Standard glassware under an inert atmosphere

Procedure:

  • Reaction Setup: To a vial, add the thiourea organocatalyst (0.05 - 0.10 eq). Add anhydrous toluene, followed by this compound (1.0 eq).

  • Michael Addition: Add diethyl malonate (1.5 - 2.0 eq) to the mixture. Stir the reaction at room temperature (or as optimized for the specific catalyst).

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR. These reactions can take 24-48 hours.[18]

  • Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC analysis. High ee values (e.g., >90%) are often achievable with this method.[13]

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction, or decomposition of reagents.

    • Solution: For organocuprate reactions, ensure all reagents and solvents are strictly anhydrous. For base-catalyzed reactions, consider a stronger base or increasing the temperature. Extending the reaction time may also be beneficial.

  • Formation of 1,2-Adduct:

    • Cause: Nucleophile is too "hard" or reactive.

    • Solution: Switch to a softer nucleophile. For organometallic additions, changing from an organolithium to an organocuprate reagent is the standard solution.[7][8]

  • Low Enantioselectivity (Asymmetric Reactions):

    • Cause: Non-optimal catalyst, solvent, or temperature.

    • Solution: Screen different chiral catalysts. The solvent can have a profound effect on the transition state, so screening a range of non-polar and polar aprotic solvents is advised. Lowering the reaction temperature often increases enantioselectivity.

Conclusion

The Michael addition of this compound is a versatile and robust transformation. By understanding the underlying mechanistic principles and carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can effectively synthesize a wide array of valuable compounds. The use of soft nucleophiles like organocuprates ensures high selectivity for the desired 1,4-adduct, while modern organocatalytic methods provide powerful tools for controlling the absolute stereochemistry of the products, a critical consideration in drug discovery and development.

References

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022-04-25). MDPI.
  • The Michael Addition Reaction and Conjugate Addition. (2023-05-24). Master Organic Chemistry.
  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC - PubMed Central.
  • Michael addition reaction. Wikipedia.
  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025-01-19). Chemistry LibreTexts.
  • Michael Addition Reaction Mechanism. (2018-05-10). YouTube.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. (2015-03-11).
  • Michael addition example reactions. (2020-03-31). YouTube.
  • Michael Addition Reaction Mechanism. Chemistry Steps.
  • Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. PMC - NIH.
  • Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. (2025-08-06).
  • Michael Addition Mechanism: Steps, Examples & Key Concepts. Vedantu.
  • Michael Addition. Organic Chemistry Portal.
  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine c
  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. (2025-02-24).
  • Asymmetric Michael Addition of Malonates to Enones Catalyzed by a Primary β-Amino Acid and Its Lithium Salt. (2011-09-06).
  • Conjugate addition reactions of .alpha.,.beta.-unsaturated ketones with higher order, mixed organocuprate reagents, R2Cu(CN)Li2.
  • Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedio
  • Enantioselective Michael Additions in Natural Products Synthesis. (2001-12-12). Macmillan Group.
  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025-02-24). Chemistry LibreTexts.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • 4.2.4.2. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. (2020-08-28).
  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing.
  • Enantioselective Michael Addition of Malonates to Enones. Bentham Science Publisher.
  • Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. (2021-07-08). YouTube.
  • Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organoc
  • Gilman Reagents (Organocuprates): What They're Used For. (2016-02-05). Master Organic Chemistry.
  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. (2018-12-12). RSC Publishing.
  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methyloct-1-en-3-one to 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Selective Ketone Saturation

The selective hydrogenation of α,β-unsaturated ketones is a cornerstone transformation in modern organic synthesis, particularly in the fine chemical, pharmaceutical, and fragrance industries. This process allows for the targeted reduction of a carbon-carbon double bond while preserving the carbonyl functionality, leading to the formation of saturated ketones. These saturated ketones are often valuable intermediates and final products, contributing to the synthesis of complex molecular architectures and imparting desirable sensory characteristics in fragrance applications.

This application note provides a comprehensive guide to the catalytic hydrogenation of 2-methyloct-1-en-3-one to its corresponding saturated ketone, 2-methyloctan-3-one. We will delve into the mechanistic underpinnings of this selective reduction, offer detailed, field-proven experimental protocols using common heterogeneous catalysts, and provide guidance on reaction monitoring, product analysis, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to implement this valuable synthetic methodology.

Reaction Mechanism and Chemoselectivity

The catalytic hydrogenation of an α,β-unsaturated ketone like this compound involves the addition of hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst. The generally accepted mechanism for this heterogeneous catalysis involves a series of steps:

  • Adsorption: Both the hydrogen gas and the alkene moiety of the enone adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbons of the double bond.

  • Desorption: The resulting saturated ketone, being more weakly adsorbed, desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

A critical aspect of this reaction is achieving high chemoselectivity —the preferential reduction of the C=C bond over the C=O bond. For catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), the hydrogenation of the carbon-carbon double bond is thermodynamically and kinetically favored over the reduction of the carbonyl group under typical conditions. The C=C bond is less polarized and more electron-rich, facilitating its interaction with the electron-deficient metal surface. While over-reduction to the corresponding alcohol, 2-methyloctan-3-ol, is possible, it generally requires more forcing conditions such as higher pressures and temperatures.

Figure 1: Selective hydrogenation of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of this compound. Safety precautions, particularly when handling pyrophoric catalysts like palladium on carbon, must be strictly adhered to.

Materials and Reagents
  • This compound (Starting Material)

  • Palladium on Carbon (5 or 10 wt. % Pd) or Platinum on Carbon (5 wt. % Pt)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas, high purity

  • Inert gas (Nitrogen or Argon)

  • Celite® 545 or equivalent filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

Comparative Reaction Parameters

The choice of catalyst and reaction conditions can influence the reaction rate and selectivity. The following table summarizes typical parameters for the hydrogenation of this compound.

ParameterPalladium on Carbon (Pd/C)Platinum on Carbon (Pt/C)
Catalyst Loading 1-5 mol %1-5 mol %
Solvent Ethanol, Ethyl AcetateEthanol, Ethyl Acetate
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
H₂ Pressure 1 atm (balloon) to 50 psi1 atm (balloon) to 50 psi
Reaction Time 2-8 hours (typical)4-12 hours (typical)
Selectivity Generally excellent for C=C reductionHigh selectivity, may require monitoring to prevent over-reduction
Step-by-Step Protocol (using Pd/C and a Hydrogen Balloon)

Safety First: Palladium on carbon is pyrophoric, especially after use and when dry. Always handle it in an inert atmosphere or as a slurry. Ensure there are no sources of ignition nearby.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (e.g., 2 mol %).

    • Secure the flask to a vacuum/inert gas manifold.

    • Carefully evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Reagent Addition:

    • Under a positive flow of inert gas, add the solvent (e.g., ethanol) to create a slurry of the catalyst.

    • Dissolve the this compound in the same solvent and add it to the flask via syringe.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Evacuate the flask again and backfill with hydrogen gas from a balloon. Repeat this cycle three times to replace the inert atmosphere with hydrogen.

    • Ensure the hydrogen balloon remains affixed to the flask via a needle through the septum.

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • To take an aliquot for analysis, briefly replace the hydrogen atmosphere with an inert gas, remove a small sample, and then re-introduce the hydrogen atmosphere.

  • Work-up and Purification:

    • Once the reaction is complete (disappearance of starting material), carefully replace the hydrogen atmosphere with an inert gas.

    • Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the filter pad to dry out, as it can ignite in the presence of air. Keep it wet with solvent.

    • Wash the filter cake with additional solvent to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by column chromatography on silica gel if necessary, though often the purity is high enough for subsequent steps.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Add Pd/C to Flask B Inert Atmosphere Exchange (N₂/Ar) A->B C Add Solvent and Substrate B->C D Hydrogen Atmosphere Exchange (H₂) C->D Setup Complete E Vigorous Stirring at Room Temperature D->E F Monitor by TLC/GC-MS E->F G Inert Atmosphere Exchange (N₂/Ar) F->G Reaction Complete H Filter through Celite® G->H I Solvent Removal (Rotovap) H->I J Column Chromatography (if needed) I->J Final Product Final Product J->Final Product Pure 2-Methyloctan-3-one

Sources

Scalable industrial synthesis methods for 2-methyl-1-octen-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Molecule: 2-Methyl-1-octen-3-one CAS Registry Number: 2371-13-3 (Generic isomers often cited under broad vinyl ketone categories; specific isomer verification required via NMR). Molecular Formula:


Applications:  Fragrance intermediate (green/metallic notes), pheromone synthesis (bark beetle aggregation signals), and Michael acceptor in pharmaceutical intermediate synthesis.

This Application Note details two distinct industrial pathways for the synthesis of 2-methyl-1-octen-3-one. While laboratory methods often utilize Grignard reagents for high isomeric purity, industrial scalability demands cost-effective precursors and simplified purification steps. This guide prioritizes the Mannich Condensation Route (Method A) for bulk manufacturing due to its economic viability, while presenting the Organometallic Oxidation Route (Method B) as a high-purity alternative for pharmaceutical-grade requirements.

Method A: The Mannich Base Route (Bulk Industrial)

Principle: The most scalable route utilizes 3-octanone (ethyl pentyl ketone) as the starting material. Through a Mannich reaction with formaldehyde and a secondary amine hydrochloride, a


-amino ketone intermediate is formed.[1] Subsequent thermal elimination (Hofmann-like elimination) yields the 

-unsaturated ketone.

Reaction Scheme:

  • Mannich Addition: 3-Octanone +

    
     + 
    
    
    
  • Elimination:

    
    
    
Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Precursor 3-Octanone (>98%)Impurities in the ketone lead to complex isomeric mixtures that are difficult to distill.
Amine Source Dimethylamine HClHighly volatile byproduct (

) facilitates removal during the elimination step.
Formaldehyde ParaformaldehydeLow water content drives the equilibrium forward compared to aqueous formalin.
Solvent Ethanol or IsopropanolSolubilizes the hydrophobic ketone and the ionic amine salt.
pH Control pH < 1 (Acidic)Essential for enolization of the ketone; usually maintained by HCl.
Regioselectivity Challenge

3-Octanone is an unsymmetrical ketone with two


-positions:
  • Position C2 (Ethyl side): Attack here leads to the target 2-methyl-1-octen-3-one .

  • Position C4 (Pentyl side): Attack here leads to the isomer 4-methylene-3-octanone .

Control Strategy: While steric hindrance is comparable between the methylene of the ethyl group and the methylene of the pentyl group, empirical data suggests a slight kinetic preference for the ethyl side due to the shorter chain length reducing entropic barriers. However, isomeric mixtures are inevitable (typically 60:40 to 70:30 favoring the target). Fractional distillation is the required unit operation for purification.

Detailed Protocol (100g Scale)

Step 1: Mannich Base Synthesis

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 3-Octanone (128 g, 1.0 mol), Paraformaldehyde (36 g, 1.2 mol eq), and Dimethylamine Hydrochloride (81.5 g, 1.0 mol) to Ethanol (150 mL).

  • Catalysis: Add concentrated HCl (1 mL) to initiate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. The suspension will clarify as the paraformaldehyde depolymerizes and reacts.

  • Monitoring: Monitor consumption of 3-octanone via GC-FID.

Step 2: Thermal Elimination & Isolation

  • Basification: Cool the reaction mixture to room temperature. Neutralize with saturated

    
     or dilute NaOH until pH ~8–9 to liberate the free amine base.
    
  • Steam Distillation: Transfer the organic layer to a steam distillation apparatus.

  • Elimination: Vigorously steam distill. The heat promotes the elimination of dimethylamine (which is volatile and removed) and codistills the vinyl ketone product.

  • Phase Separation: Collect the distillate. The upper organic layer contains the crude vinyl ketone.

  • Purification: Dry the organic layer over

    
    . Perform fractional distillation under reduced pressure (vacuum: 10–15 mmHg).
    
    • Fraction 1: Unreacted 3-octanone.

    • Fraction 2:2-Methyl-1-octen-3-one (Target, bp ~75–80°C at 15 mmHg).

    • Fraction 3: Isomeric byproducts.

Method B: Organometallic Oxidation (High Purity)

Principle: For applications requiring >99% isomeric purity (e.g., pheromone efficacy studies), the Mannich route's separation costs are prohibitive. This route constructs the carbon skeleton unambiguously using Grignard addition to methacrolein, followed by oxidation.

Reaction Scheme:

  • Grignard Addition: Methacrolein + PentylMgBr

    
     2-Methyl-1-octen-3-ol
    
  • Oxidation: 2-Methyl-1-octen-3-ol

    
    
    
Detailed Protocol

Step 1: Grignard Addition [2]

  • Reagent Prep: Prepare Pentylmagnesium bromide (1.0 M in THF) under

    
     atmosphere.
    
  • Addition: Cool the Grignard solution to 0°C. Add Methacrolein (1.0 eq) dropwise over 1 hour. Maintain temp < 10°C to prevent polymerization of the unsaturated aldehyde.

  • Quench: Quench with saturated

    
    . Extract with diethyl ether or MTBE.
    
  • Isolation: Evaporate solvent to yield crude 2-methyl-1-octen-3-ol .

Step 2: Oxidation (Jones or Swern) Note: For industrial scale, catalytic aerobic oxidation or hypochlorite (TEMPO) oxidation is preferred over chromium.

  • TEMPO Oxidation: Dissolve the alcohol in

    
    . Add TEMPO (1 mol%) and NaBr (10 mol%).
    
  • Oxidant: Add aqueous NaOCl (bleach) buffered at pH 8.6 dropwise at 0°C.

  • Workup: Separate phases, wash with thiosulfate (to remove oxidant), dry, and concentrate.

  • Result: High purity ketone with no structural isomers.

Comparative Analysis

FeatureMethod A: MannichMethod B: Grignard/Oxidation
Scalability High (Multi-ton)Low to Medium (kg scale)
Cost Efficiency Excellent (Cheap precursors)Poor (Grignard/Solvents expensive)
Isomeric Purity Moderate (Requires distillation)High (>99% intrinsic)
Safety Profile Moderate (Amine toxicity)Low (Exothermic, Flammable)
Waste Stream Aqueous amine saltsMetal salts, Halogenated waste

Process Visualization

The following diagram illustrates the decision logic and chemical pathways for the synthesis.

SynthesisPathways Start Target: 2-Methyl-1-octen-3-one RouteA Method A: Mannich Reaction (Bulk/Industrial) Start->RouteA RouteB Method B: Organometallic (High Purity/Pharma) Start->RouteB Octanone Precursor: 3-Octanone RouteA->Octanone MannichBase Intermediate: Mannich Base Octanone->MannichBase + HCHO, R2NH Elimination Steam Distillation/ Elimination MannichBase->Elimination Heat Purification Fractional Distillation (Isomer Separation) Elimination->Purification Purification->Start Yields Target Methacrolein Precursor: Methacrolein RouteB->Methacrolein Grignard Reaction: PentylMgBr Addition Methacrolein->Grignard Alcohol Intermediate: 2-Methyl-1-octen-3-ol Grignard->Alcohol Oxidation Oxidation (TEMPO/Hypochlorite) Alcohol->Oxidation Oxidation->Start Yields Target

Caption: Comparison of the Mannich Condensation route (economical) vs. the Organometallic route (high selectivity).

References

  • Production of Methyl Vinyl Ketone (Analogous Chemistry). Wikipedia. Retrieved October 26, 2023, from [Link]

  • Mannich Reaction Mechanism and Applications. Chemistry LibreTexts. Retrieved October 26, 2023, from [Link]

  • Synthesis of 1-octen-3-one (Related Mushroom Volatile). The Good Scents Company. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses Procedure for Methyl Vinyl Ketone Derivatives.Organic Syntheses, Coll. Vol. 9, p. 610 (1998).
  • Preparation of alpha-Chloroketones (Alternative Functionalization). ACS Publications. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Solvent Selection Strategies for 2-Methyloct-1-en-3-one Reaction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

2-Methyloct-1-en-3-one is a pivotal


-unsaturated ketone (enone) utilized frequently in fragrance chemistry and pheromone synthesis (e.g., Agrotis species).[1] Its structure features a terminal methylene group at C1, a methyl substituent at the 

-position (C2), and a lipophilic pentyl chain attached to the carbonyl (C3).

This specific substitution pattern creates a bifurcated electrophilic landscape :

  • C1 (Terminal Alkene): The "Soft" electrophilic site, susceptible to conjugate (1,4) addition. The terminal nature makes it sterically accessible, but the

    
    -methyl group stabilizes the resulting enolate.
    
  • C3 (Carbonyl Carbon): The "Hard" electrophilic site, susceptible to direct (1,2) addition.

The Core Challenge: The


-methyl group introduces steric modulation that can blur the lines between 1,2 and 1,4 selectivity. Solvent selection is not merely about solubility; it is the primary lever for steering the reaction pathway by stabilizing specific transition states (dipolar vs. neutral) and controlling the "hardness" of the nucleophile.

Reaction Pathway Analysis & Solvent Protocols

The following section details three distinct reaction pathways, providing the mechanistic rationale for solvent selection and a validated experimental protocol for each.

Pathway A: 1,4-Conjugate Addition (Michael Addition)

Objective: Functionalization of the C1 position with thiols or amines (e.g., for fragrance thioether synthesis).

  • Mechanistic Insight: This pathway requires a "soft" nucleophile.[1] The transition state involves charge separation.[1] Protic solvents can accelerate this reaction by activating the carbonyl via hydrogen bonding (lowering the LUMO energy) and facilitating the proton transfer to the

    
    -carbon in the final step. However, for anionic nucleophiles (like enolates), polar aprotic solvents are preferred to maintain nucleophilicity.
    
  • Solvent Selection:

    • Primary Choice: Ethanol (EtOH) or Methanol (MeOH).[1]

    • Rationale: High dielectric constant stabilizes the zwitterionic intermediate.[1] The hydroxyl group acts as a weak Brønsted acid, activating the enone oxygen.

    • Alternative: Acetonitrile (MeCN) for non-protic activation.[1]

Protocol A: Thiol-Michael Addition

Reagents: this compound (1.0 eq), 1-Octanethiol (1.1 eq), Triethylamine (


, 0.1 eq).[1]
Solvent:  Ethanol (Absolute).[1]
  • Preparation: Dissolve this compound (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Activation: Add

    
     (1 mmol) and stir at ambient temperature (
    
    
    
    ) for 5 minutes.
  • Addition: Add 1-Octanethiol (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; monitor internal temperature.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of the enone spot (

    
    ) indicates completion.
    
  • Workup: Concentrate in vacuo. Redissolve in

    
    , wash with 1M HCl (to remove amine), then brine. Dry over 
    
    
    
    .[1]
Pathway B: 1,2-Nucleophilic Addition (Grignard Reaction)

Objective: Formation of tertiary allylic alcohols.[1]

  • Mechanistic Insight: Organometallics (R-MgX, R-Li) are "hard" nucleophiles that attack the carbonyl directly.[1] This pathway is kinetically controlled.[1]

  • Solvent Criticality: Protic solvents are strictly forbidden (quenches reagent).[1] The choice between Diethyl Ether (

    
    ) and Tetrahydrofuran (THF) is critical. 
    
    
    
    is less basic and solvates the
    
    
    cation less strongly than THF, often enhancing the "hardness" and favoring 1,2-addition over 1,4-addition.
  • Solvent Selection:

    • Primary Choice: Anhydrous Diethyl Ether (

      
      ).[1]
      
    • Rationale: Promotes tight ion pairing, favoring attack at the harder carbonyl center.

    • Avoid: THF (unless necessary for solubility), as it separates the ion pair, making the nucleophile "softer" and increasing the risk of 1,4-addition byproducts.

Protocol B: Methyl Grignard Addition

Reagents: this compound (1.0 eq), MeMgBr (3.0M in


, 1.2 eq).[1]
Solvent:  Anhydrous 

.[1]
  • Setup: Flame-dry a 2-neck flask under Argon atmosphere.

  • Solvation: Add this compound (5 mmol) and anhydrous

    
     (15 mL). Cool to 
    
    
    
    (ice bath).
  • Addition: Add MeMgBr (6 mmol) dropwise via syringe pump (rate: 1 mL/min) to prevent local heating.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 1 hour.
    
  • Quench: Critical Step. Cool back to

    
    . Quench with saturated 
    
    
    
    solution dropwise.[1] Caution: Vigorous gas evolution.
  • Isolation: Extract with

    
     (3x). The product is acid-sensitive (prone to dehydration to diene); avoid strong acid washes.[1]
    
Pathway C: Selective Hydrogenation

Objective: Reduction of C=C to form the saturated ketone (2-methyloctan-3-one) without reducing the carbonyl.[1]

  • Mechanistic Insight: Heterogeneous hydrogenation (Pd/C) involves adsorption of the alkene onto the metal surface.

  • Solvent Effect: Non-polar solvents (Hexane) compete with the substrate for adsorption sites less than polar solvents. However, alcohols (MeOH) often provide faster rates due to higher hydrogen solubility and favorable H-bonding with the carbonyl, which can direct the alkene to the catalyst surface.

  • Solvent Selection:

    • Primary Choice: Methanol (MeOH).[1]

    • Rationale: High rate acceleration.[1] To ensure selectivity (stopping at ketone), avoid high pressures or acidic modifiers.[1]

    • Alternative: Ethyl Acetate (EtOAc) if over-reduction to the alcohol is observed in MeOH.

Protocol C: Pd/C Catalyzed Hydrogenation

Reagents: this compound (1.0 eq), 5% Pd/C (5 wt% loading),


 gas (balloon).[1]
Solvent:  Methanol (MeOH).[1]
  • Safety: Purge reaction vessel with

    
     to remove oxygen.
    
  • Loading: Add substrate (10 mmol) and MeOH (30 mL). Add Pd/C (50 mg) carefully (pyrophoric risk).[1]

  • Hydrogenation: Flush with

    
     gas (x3). Maintain under 1 atm 
    
    
    
    (balloon pressure) at
    
    
    .
  • Monitoring: Monitor by GC-MS every 30 minutes. The terminal alkene reduces rapidly.[1] Stop immediately upon disappearance of starting material to prevent Carbonyl reduction.[1]

  • Filtration: Filter through a Celite pad to remove catalyst.[1] Do not let the catalyst dry out on the filter paper (fire hazard).

Visualizing the Pathways

The following diagram illustrates the divergence of reaction pathways based on solvent and reagent selection.

ReactionPathways Start This compound (Substrate) Path1 Pathway A: 1,4-Addition (Michael) Start->Path1 Soft Nucleophile (R-SH, R-NH2) Path2 Pathway B: 1,2-Addition (Grignard) Start->Path2 Hard Nucleophile (R-MgBr) Path3 Pathway C: Hydrogenation (Pd/C) Start->Path3 H2 / Catalyst Prod1 3-functionalized-2-methyloctan-3-one (Thioether/Amine) Path1->Prod1 Solvent: Ethanol (H-bond activation) Prod2 Allylic Alcohol (Tertiary) Path2->Prod2 Solvent: Et2O (Promotes 1,2-attack) Prod3 2-methyloctan-3-one (Saturated Ketone) Path3->Prod3 Solvent: MeOH (Fast kinetics)

Figure 1: Divergent reaction pathways for this compound controlled by nucleophile hardness and solvent interactions.

Solvent Selection Matrix

Use this table to select the optimal solvent based on your specific synthetic goal.

ParameterEthanol (EtOH) Diethyl Ether (

)
Tetrahydrofuran (THF) Methanol (MeOH)
Dielectric Constant (

)
24.54.37.533.0
Protic Character YesNoNoYes
Primary Application Michael Addition Grignard (1,2-Add) Organolithium / EnolatesHydrogenation
Mechanistic Role Activates C=O via H-bonding; facilitates proton transfer.[1]Tight ion-pairing; enhances "Hardness" of nucleophile.[1]Solvates cations well; increases "Softness" (risk of 1,4 mix).[1]High

solubility; rapid catalyst turnover.[1]
Warning Reacts with Grignards/Lithiums (Violent).[1]Highly flammable; peroxide former.[1]Peroxide former; hygroscopic.[1]Can lead to over-reduction in hydrogenation.[1]

References

  • Modern Physical Organic Chemistry ; Anslyn, E. V.; Dougherty, D. A.[1] University Science Books, 2006.[1] (Foundational text on HSAB theory and Solvent Effects).

  • Solvent effects in the selective hydrogenation of alpha,beta-unsaturated ketones ; Journal of Catalysis, 2019 . (General principles applied to enone hydrogenation).

  • Regioselectivity in the Michael Addition of Thiols to

    
    -Unsaturated Ketones ; Tetrahedron Letters, 2015 .  (Protocol basis for Pathway A).
    
  • Grignard Reagents: New Developments ; Chemical Reviews, 2008 . (Mechanistic basis for solvent effects in 1,2-addition).[1]

Sources

Troubleshooting & Optimization

Preventing polymerization of 2-methyloct-1-en-3-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MOEO-STAB-001 Subject: Preventing Polymerization & Degradation of 2-Methyloct-1-en-3-one Assigned Specialist: Senior Application Scientist Status: Open

🚨 Emergency Triage: Is Your Sample Compromised?

Before proceeding to the storage protocols, check the current state of your material.

ObservationDiagnosisAction Required
Viscous liquid / Gel formation Partial PolymerizationIrreversible. Distillation may recover monomer if <10% polymer, but risk of thermal runaway is high. Discard if >20% viscous.
White/Cloudy Precipitate Oligomerization or MoistureFilter through a 0.45 µm PTFE filter. Check NMR for purity.
Yellow/Brown Discoloration Oxidation (Quinone formation)Purify via short-path distillation or silica plug immediately.
Heat Generation Active PolymerizationDANGER. Move to a fume hood immediately. Dilute with a non-reactive solvent (e.g., Hexane) to quench the exotherm.

Module 1: The Science of Instability (The "Why")

To prevent polymerization, you must understand the two distinct pathways that degrade this compound. As an


-unsaturated ketone (vinyl ketone), this molecule is a "double threat."
The Radical Pathway (Thermal/Photo)

Like all vinyl monomers, heat or light can generate free radicals. These radicals attack the vinyl group (


), creating a chain reaction that turns your liquid monomer into a solid polymer.
  • Inhibitor Role: Phenolic inhibitors (MEHQ, BHT) act as "radical sponges," sacrificing themselves to stop the chain.

The Anionic Pathway (Michael Addition)

This is the most overlooked failure mode for vinyl ketones. The carbonyl group makes the


-carbon highly electrophilic.
  • The Trigger: Even trace amounts of base (amines, hydroxide from glass, basic alumina) can trigger a Michael addition chain reaction.

  • The Result: "Popcorn" polymerization or sudden solidification, even if radical inhibitors are present.

📋 Visualization: Degradation Pathways

PolymerizationPathways Monomer This compound (Monomer) Radical Free Radical Species Monomer->Radical Homolytic Cleavage Anion Enolate Anion Monomer->Anion Nucleophilic Attack HeatLight Trigger: Heat / UV Light HeatLight->Radical RadPoly Radical Polymerization (Slow Viscosity Increase) Radical->RadPoly Chain Propagation Base Trigger: Trace Base (Glassware/Amines) Base->Anion AnionicPoly Anionic Polymerization (Rapid Solidification) Anion->AnionicPoly Michael Addition Inhibitor Inhibitor (MEHQ/BHT) Inhibitor->Radical Scavenges Acid Stabilizer (Trace Acid) Acid->Anion Neutralizes

Caption: Dual failure modes for vinyl ketones. Radical inhibitors (green) stop the top path; acid stabilizers/clean glassware stop the bottom path.

Module 2: Critical Storage Protocol (The "How")

Q: What is the optimal storage condition?

A: Store at -20°C in the dark . However, the atmosphere is the critical variable depending on your inhibitor.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Reduces thermal energy below the activation energy (

) required for spontaneous polymerization [1].
Container Amber Borosilicate GlassBlocks UV light (290-400 nm) which can cleave the

-bond and generate radicals.
Headspace Air (Aerated) CRITICAL: If using MEHQ (Monomethyl ether of hydroquinone), you must store under air, not pure nitrogen. MEHQ requires dissolved oxygen to function as an inhibitor [2].
Acid Stabilization Trace Acetic Acid (Optional)For long-term bulk storage, adding 0.1% acetic acid neutralizes trace bases from glass surfaces, preventing anionic polymerization [3].
Q: I need to store it under Argon/Nitrogen. What should I do?

A: If your experiment requires strict oxygen-free conditions:

  • Do not rely on MEHQ. Without oxygen, MEHQ is ineffective.

  • Switch Inhibitor: Use Phenothiazine (PTZ) or Butylated Hydroxytoluene (BHT) . These function via mechanisms that are less dependent on dissolved oxygen compared to quinones.

  • Freeze Immediately: If you must store under Argon without changing inhibitors, freeze the sample at -80°C or -20°C immediately to kinetically trap the monomer.

Module 3: Inhibitor Removal & Purification[1]

Before using the monomer in sensitive reactions (e.g., catalysis, precise polymerization), you must remove the inhibitor.[1][2]

Method A: The "Flash" Column (Recommended)

This method removes both the inhibitor (MEHQ) and trace polymers/peroxides.

Materials:

  • Basic Alumina (Activity I) or Silica Gel.

  • Glass pipette or fritted column.

Protocol:

  • Pack a small glass column (or Pasteur pipette) with Basic Alumina .

    • Why Basic? Alumina traps the acidic phenol (MEHQ) more effectively than silica.

  • Pass the neat monomer (or 50% solution in Hexane) through the column.

  • Use Immediately. Once the inhibitor is gone, the "clock is ticking." The monomer is now highly unstable.

Method B: Caustic Wash (Scale > 100g)

Only use this for large batches where columns are impractical.

  • Wash monomer with 5% NaOH (aq) (3x). The base deprotonates MEHQ, moving it to the water phase.

  • Wash with Water (3x) until pH is neutral. Crucial: Residual base triggers anionic polymerization.

  • Wash with Brine (1x).

  • Dry over MgSO₄ and filter.

Module 4: Troubleshooting & FAQs

Q: My monomer turned yellow. Is it still good?

A: The yellow color indicates the formation of quinones (oxidized inhibitor) or oligomers.

  • Test: Run a TLC. If the spot is streaking or stays at the baseline, you have polymer content.

  • Fix: Distill under reduced pressure (vacuum). Warning: Do not distill to dryness; leave 10% residue to prevent peroxide explosion.

Q: Can I use plastic syringes?

A: Avoid if possible. Acrylates and vinyl ketones can solvate certain plastics or leach plasticizers. Use glass syringes (Hamilton) or polypropylene (PP) disposables only for brief contact (<5 mins).

📋 Visualization: Storage Decision Tree

StorageDecision Start New Batch of This compound Duration Storage Duration? Start->Duration ShortTerm Short Term (< 1 Week) Duration->ShortTerm LongTerm Long Term (> 1 Week) Duration->LongTerm Temp Keep at -20°C Amber Vial ShortTerm->Temp InertQ Strict Inert Atmosphere Required? LongTerm->InertQ No No InertQ->No Standard Yes Yes InertQ->Yes Sensitive AirStore Store under AIR (MEHQ Active) AirStore->Temp InertStore Store under ARGON InertAction CRITICAL ACTION: Switch Inhibitor to BHT/PTZ OR Store at -80°C InertStore->InertAction InertAction->Temp No->AirStore Yes->InertStore

Caption: Decision logic for selecting atmosphere and inhibitors based on storage duration.

References

  • Lyons, A. R. (1972).[3] Polymerization of Vinyl Ketones. Journal of Polymer Science: Macromolecular Reviews, 6(1), 251–293.[3] Link

  • Sigma-Aldrich. (n.d.).[4] Product Information: Methyl Vinyl Ketone (Stabilized).[5][6] Technical Bulletin. Link

  • BenchChem. (2025).[1] Strategies for Removing Polymerization Inhibitors from Acrylates and Vinyl Ketones.[2] Technical Support Guide. Link

  • Kurland, J. J. (1980). The role of oxygen in the inhibition of acrylate polymerization by hydroquinone monomethyl ether. Journal of Polymer Science: Polymer Chemistry Edition, 18(4), 1139-1145. Link

Sources

Optimization of yield in 2-methyloct-1-en-3-one condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Yield in 2-Methyloct-1-en-3-one Condensation Reactions

Topic: High-Yield Synthesis & Stabilization of this compound (


-Methylene-Ethyl-Pentyl-Ketone)
Audience:  Process Chemists, R&D Scientists, Drug Development Professionals
Format:  Interactive Troubleshooting Guide & FAQs[1]

Executive Summary

This compound is a sensitive


-unsaturated ketone (vinyl ketone).[1] Its synthesis typically involves the Mannich condensation  of 3-octanone with formaldehyde and a secondary amine, followed by Hofmann elimination. Alternatively, it may be approached via cross-aldol condensation, though regioselectivity is often poorer.[1]

The primary yield-limiting factors in this protocol are regiochemical ambiguity (reaction at C2 vs. C4 of the precursor), bis-alkylation , and rapid polymerization of the terminal alkene product. This guide addresses these critical bottlenecks.

Module 1: Reaction Design & Regioselectivity

Q: I am observing a mixture of isomers (this compound and 4-methylene-3-octanone). How do I force the condensation to the C2 position?

A: This is the most common challenge when using 3-octanone (ethyl pentyl ketone) as the substrate.[1] Both


-positions are methylene groups, making them electronically similar.[1]

The Solution: Kinetic vs. Thermodynamic Control

  • Switch to Pre-formed Iminium Salts (Eschenmoser’s Salt): Instead of generating the Mannich reagent in situ (Formaldehyde + Amine + Acid), use dimethyl(methylene)ammonium iodide (Eschenmoser’s salt).[1] This reagent is highly electrophilic and allows for faster reaction times at lower temperatures, favoring the kinetic enol (often the less sterically hindered side, though the difference between ethyl and pentyl is marginal).

    • Protocol: React the silyl enol ether of 3-octanone with Eschenmoser’s salt to strictly control regiochemistry.

  • Steric Directing via Amine Choice: If using the standard Mannich protocol, the size of the secondary amine influences the transition state.

    • Recommendation: Switch from dimethylamine to a bulkier amine like diisopropylamine or morpholine .[1] The increased steric bulk can enhance selectivity for the slightly less hindered C2 (ethyl side) over the C4 (pentyl side).

  • Acid Type: Use Trifluoroacetic Acid (TFA) in a non-polar solvent (benzene/toluene) rather than HCl in ethanol. Research suggests that TFA promotes the formation of the more substituted enol in some ketones, but for dialkyl ketones, it can suppress bis-mannich formation.

Q: My reaction stalls at 60% conversion. Adding more formaldehyde leads to tars.[1] What is happening?

A: You are likely encountering Bis-Mannich Formation or Michael Polymerization .[1]

  • The Cause: The product (mono-Mannich base) is still nucleophilic.[1] If excess formaldehyde is present, a second aminomethylation occurs on the other

    
    -position or the same carbon, leading to complex oligomers.
    
  • The Fix:

    • Stoichiometry: Use a slight deficit of formaldehyde (0.95 eq) relative to the ketone.[1] It is better to recycle unreacted 3-octanone than to lose product to tar.[1]

    • Two-Step Procedure: Do not attempt thermal elimination in the same pot as the condensation. Isolate the Mannich base hydrochloride salt first.[1] This salt is stable and can be purified by recrystallization (removing bis-adducts) before the elimination step.[1]

Module 2: Stabilization & Workup (The "Yield Killers")

Q: The product turns into a gel during vacuum distillation. How do I prevent polymerization?

A: this compound is a potent Michael acceptor.[1] Thermal stress initiates radical polymerization rapidly.[1]

Protocol for Polymerization Prevention:

  • In-Process Inhibition: Add Hydroquinone (HQ) or 4-tert-Butylcatechol (TBC) (500–1000 ppm) directly to the reaction flask before heating for elimination.[1]

  • Distillation Pot: Ensure the distillation pot contains a non-volatile inhibitor (e.g., Phenothiazine or Copper powder ).[1]

  • Acidity Control: Ensure the crude oil is strictly neutral or slightly basic before heating.[1] Traces of acid from the Mannich step catalyze cationic polymerization. Wash the organic layer with saturated

    
     until pH 8 is confirmed.[1]
    
Q: The yield drops significantly during the elimination step (Mannich base Enone).

A: The elimination of the amine hydrochloride requires optimization of pH and temperature.

  • Method A (Steam Distillation): This is the gentlest method.[1] Basify the Mannich salt solution (pH > 10) and immediately steam distill. The product co-distills with water, removing it from the hot basic environment instantly.

  • Method B (Thermal Decomposition): If heating the free base, keep the temperature below 120°C. If higher temperatures are needed, the elimination is inefficient. Consider Hofmann Elimination via methylation (MeI) to form the quaternary ammonium salt, which eliminates at much lower temperatures/milder conditions.[1]

Module 3: Visualization of the Pathway

The following diagram illustrates the critical decision points between the desired Mono-Mannich pathway and the yield-destroying Bis-Mannich/Polymerization side reactions.

G Ketone 3-Octanone (Start) Enol_Kin Kinetic Enol (C2 - Ethyl side) Ketone->Enol_Kin LDA, -78°C (Kinetic Control) Enol_Therm Thermodynamic Enol (C4 - Pentyl side) Ketone->Enol_Therm Acid/Heat (Thermodynamic) Mannich_Base Mannich Base (Intermediate) Enol_Kin->Mannich_Base Eschenmoser's Salt Product This compound (Target) Mannich_Base->Product Elimination (Steam Dist., pH > 10) Bis_Side Bis-Mannich (Impurity) Mannich_Base->Bis_Side Excess HCHO Polymer Polymer/Tar (Yield Loss) Product->Polymer Heat/Acid (No Inhibitor)

Caption: Reaction pathway illustrating the critical divergence between kinetic control (Target) and thermodynamic/polymerization side reactions.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<40%) Bis-alkylation (Reaction at C2 and C4)Reduce Formaldehyde to 0.95 eq.[1] Use secondary amine with high steric bulk (e.g., Diisopropylamine).[1]
Product Solidifies Radical PolymerizationAdd 1000 ppm Hydroquinone. Store product under

at -20°C.
Wrong Isomer Reaction at C4 (Pentyl side)Use Kinetic Control: Pre-form Silyl Enol Ether or use LDA at -78°C before adding Mannich reagent.
Emulsion in Workup Amine salts acting as surfactantsWash with saturated brine.[1] Filter through Celite if "rag layer" persists.[1]
Dark Color Oxidation/PolymerizationDistill under high vacuum (< 5 mmHg) to reduce thermal load.[1]

References

  • Regioselectivity in Mannich Reactions

    • Title: Regioselective synthesis of Mannich bases from unsymmetrical ketones.[1][2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][1][2][3][4]

  • General Synthesis of Methyl Ketones (Precursor Synthesis)

    • Title: Methyl n-Amyl Ketone (2-Heptanone/3-Octanone Analogues).[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p.351.

    • URL:[Link][1]

  • Mannich Reaction Mechanism & Scope

    • Title: The Mannich Reaction (Comprehensive Review).[1]

    • Source: Organic Reactions (Wiley).[1]

    • URL:[Link][1][3]

  • Polymerization Inhibition in Vinyl Ketones

    • Title: Stabilization of vinyl ketones against polymerization.[1]

    • Source: U.S. Patent 2,393,638.[1]

    • URL

Sources

Removing unreacted aldehyde impurities from 2-methyloct-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Aldehyde Impurities

Executive Summary & Chemical Logic

The Problem: You are synthesizing 2-methyloct-1-en-3-one (an


-unsaturated ketone) and facing contamination from an unreacted aldehyde precursor (likely hexanal or a related aliphatic aldehyde, depending on your specific route).

The Challenge: Standard chromatography (silica gel) often fails because both the aldehyde and the enone are moderately polar electrophiles with similar


 values. Furthermore, the terminal methylene group (

) on your target molecule is highly susceptible to nucleophilic attack (Michael addition), making traditional "wash" reagents risky.

The Solution Strategy: We must exploit the differential reactivity of the carbonyl group. While both species are electrophilic, aldehydes are sterically more accessible and electronically more distinct than conjugated enones.

This guide details three protocols, ranked by selectivity and resource requirements .

Decision Matrix: Which Protocol to Choose?

Use the following logic flow to select the correct method for your specific situation.

PurificationStrategy Start Start: Aldehyde Impurity Detected Scale What is your reaction scale? Start->Scale Small < 100 mg (High Value) Scale->Small Small Scale Large > 1 gram (Bulk) Scale->Large Large Scale Resin Method A: Polymer-Supported Scavenger (Highest Yield, Most Expensive) Small->Resin ChemType Is the Enone Acid-Sensitive? Large->ChemType Bisulfite Method B: Bisulfite Wash (Fast, Cheap, Risk of Yield Loss) ChemType->Bisulfite No (Robust Enone) Pinnick Method C: Pinnick Oxidation (Robust, Converts Aldehyde to Acid) ChemType->Pinnick Yes (Sensitive)

Figure 1: Decision tree for selecting the appropriate purification methodology based on scale and chemical sensitivity.

Technical Protocols

Method A: Polymer-Supported Scavenging (The "Gold Standard")

Best for: High-value samples, late-stage purification, preventing Michael addition.

This method uses a solid-supported sulfonyl hydrazide. The resin acts as a "chemical fishhook," permanently binding the aldehyde while leaving the enone in solution.

Mechanism:



Protocol:

  • Dissolve: Dissolve crude this compound in DCM or THF (approx. 10 mL/g).

  • Add Resin: Add 3–5 equivalents (relative to the impurity, not the product) of PS-TsNHNH2 (Polystyrene-supported p-toluenesulfonyl hydrazide).

    • Note: If impurity % is unknown, assume 10-20% mass and add resin accordingly.

  • Agitate: Gently stir or shake at room temperature for 2–4 hours .

    • Critical: Do not use magnetic stir bars that grind the resin; use an orbital shaker.

  • Filter: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin beads with DCM to recover entrained product.

  • Evaporate: Concentrate the filtrate. The aldehyde stays on the beads.

Method B: The Modified Bisulfite Wash (The "Budget" Method)

Best for: Large scale, removing unhindered aldehydes (e.g., hexanal). Risk: High.[1][2] The bisulfite anion is a nucleophile and can attack the


-position of your enone (Michael addition), destroying your product.

The "Brindle" Modification: Standard bisulfite washes often fail or destroy enones. The Brindle protocol uses a phase-transfer approach with short contact times to favor kinetic trapping of the aldehyde over the enone.

Protocol:

  • Preparation: Prepare a fresh saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • Solvent System: Dissolve your crude mixture in 10% Ethyl Acetate in Hexanes (or pure Hexanes if soluble).

    • Why? A non-polar solvent discourages the polar bisulfite from entering the organic phase, protecting the enone.

  • The "Flash" Extraction:

    • Add the bisulfite solution to the separatory funnel.[3]

    • Shake vigorously for exactly 30 seconds. (Do not exceed this).

    • Immediately separate the layers.[4]

  • Rinse: Wash the organic layer immediately with water, then brine, to remove residual bisulfite.

  • Dry: Dry over

    
     and concentrate.
    

Troubleshooting Data:

Observation Cause Fix
Yield Loss (>20%) Michael addition to the enone. Switch to Method A or reduce shake time to 10s. Keep solutions at 0°C.

| Aldehyde Remains | Aldehyde is sterically hindered. | Add 5% Methanol to the organic phase to increase solubility of the adduct. |

Method C: Pinnick Oxidation (Chemoselective Destruction)

Best for: When the aldehyde and enone co-elute perfectly, and resin is unavailable.

This converts the aldehyde impurity into a Carboxylic Acid , which has a vastly different polarity and can be removed with a simple basic wash (


).

Mechanism:


 oxidizes aldehydes to acids. To prevent the byproduct (

) from chlorinating the alkene in your enone, a scavenger (2-methyl-2-butene) is mandatory.

Protocol:

  • Solvent: Dissolve crude material in t-Butanol/Water (3:1) .

  • Scavenger: Add 10 equivalents of 2-methyl-2-butene .

    • Critical: This protects the double bond of your this compound.

  • Buffer: Add 1.5 eq of

    
     (monobasic sodium phosphate).
    
  • Oxidant: Add 1.5 eq of Sodium Chlorite (

    
    )  portion-wise.
    
  • Monitor: Stir at RT for 1–2 hours. Monitor TLC for disappearance of the aldehyde.

  • Workup:

    • Dilute with Ethyl Acetate.[3][4]

    • Wash with saturated

      
        (The impurity goes into the aqueous layer as a carboxylate salt).
      
    • Wash with Brine, Dry, Concentrate.

FAQ & Troubleshooting

Q: Why can't I just use


 to oxidize the aldehyde? 
A:  Potassium Permanganate is a strong oxidant that will attack the carbon-carbon double bond (

) of your enone, resulting in cleavage to a diol or carboxylic acid fragments. You must use a chemoselective oxidant like Pinnick (

).

Q: My this compound polymerized during the bisulfite wash. Why? A:


-unsaturated ketones with a terminal methylene are prone to radical polymerization.
  • Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) (approx. 0.1 mol%) to your solvents during purification. Keep the temperature near 0°C.

Q: Can I distill the aldehyde away? A: Likely not. If the aldehyde is the precursor (e.g., hexanal, BP ~130°C) and your product is this compound (estimated BP ~170-180°C), they are separable in theory. However, heating terminal enones often causes thermal polymerization or degradation. Distillation is only recommended under high vacuum (<1 mbar) with BHT added.

References

  • Brindle, C. S., et al. (2018).[3] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Pinnick, H. W., et al. (1981). Oxidation of aldehydes to carboxylic acids with sodium chlorite. Tetrahedron. [Link]

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann.

Sources

Technical Guide: Troubleshooting Low Conversion in Michael Additions of Enones

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Medicinal Chemists From: Senior Application Scientist, Chemical Process Development Subject: Diagnostic & Optimization Protocols for Enone Michael Additions

The Enone Challenge: Why Your Reaction Stalled

Michael additions to enones (


-unsaturated ketones) present a distinct kinetic and thermodynamic challenge compared to their aldehyde (enal) or ester counterparts. If your conversion is low (<50%) or stalling, you are likely fighting one of three adversaries: Steric Deactivation , Thermodynamic Reversibility , or Competitive 1,2-Addition .

This guide moves beyond standard textbook mechanisms to address the practical failure modes encountered in the lab.

Diagnostic Workflow

Use this decision tree to isolate the root cause of your low conversion.

MichaelTroubleshooting Start START: Low Conversion (<50%) CheckSM Is Starting Material (Enone) Consumed? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd No (SM Remains) SideProd Are Side Products Observed? CheckSM->SideProd Yes (SM Gone) Reactivity Issue: LOW REACTIVITY (Sterics/Electronics) CheckProd->Reactivity No Product Thermo Issue: REVERSIBILITY (Retro-Michael) CheckProd->Thermo Product Stalls/Reverts SideProd->Thermo Polymerization/Decomp Selectivity Issue: 1,2-ADDITION (Hard Nucleophile) SideProd->Selectivity 1,2-Adduct (Alcohol) LewisAcid Action: Screen Lewis Acids (BF3·OEt2, Sc(OTf)3) Reactivity->LewisAcid Trap Action: Kinetic Trapping (Add TMSCl) Thermo->Trap SoftNuc Action: Switch to Cuprates or Soften Nucleophile Selectivity->SoftNuc

Figure 1: Diagnostic logic for isolating the cause of reaction failure in Michael additions.

Issue I: The "Brick Wall" (Reactivity)

Symptoms: Starting material remains untouched. No reaction after 24h. Root Cause: Enones are inherently less reactive than enals due to the electron-donating nature of the ketone alkyl group (raising the LUMO energy) and steric hindrance at the


-carbon.
Technical Analysis

The


-carbon of an enone is often sterically shielded. If your nucleophile is bulky (e.g., a tertiary enolate), the activation energy barrier (

) becomes insurmountable at standard temperatures.
Troubleshooting Protocol
  • Lewis Acid Activation: Lewis acids coordinate to the carbonyl oxygen, lowering the LUMO of the

    
    -system and increasing the electrophilicity of the 
    
    
    
    -carbon.
    • Standard Screen:

      
       (1.0 equiv), 
      
      
      
      (1.0 equiv), or
      
      
      (10 mol%).
    • Advanced Catalyst: For highly hindered substrates, use Tris(pentafluorophenyl)borane (

      
      ) . It is a bulky, water-tolerant Lewis acid that effectively activates enones without quenching the nucleophile [1].
      
  • Double Activation (Organocatalysis): If metal catalysis fails, employ an iminium activation strategy using a secondary amine catalyst (e.g., proline derivatives). This transiently converts the enone into an iminium ion, which is significantly more electrophilic than the ketone [2].

Issue II: The "Revolving Door" (Thermodynamics)

Symptoms: Reaction reaches ~50-60% conversion and stalls. Adding more reagent does not help. Root Cause: The Michael addition is reversible .[1] The product enolate can collapse back to the starting materials (Retro-Michael) if it is thermodynamically stable enough. This is common with stabilized nucleophiles (e.g., malonates, thiols) [3].

Technical Analysis

The reaction is under thermodynamic control.[2][3] The equilibrium constant (


) is close to 1.


Troubleshooting Protocol: Kinetic Trapping

To break the equilibrium, you must irreversibly trap the intermediate enolate.

The TMSCl Trap Strategy: Add Chlorotrimethylsilane (TMSCl) to the reaction mixture.

  • Mechanism: The intermediate enolate reacts with TMSCl to form a Silyl Enol Ether (SEE). This step is irreversible under basic conditions.

  • Benefit: It removes the product enolate from the equilibrium, driving the reaction to completion via Le Chatelier's principle [4].

  • Bonus: TMSCl also acts as a Lewis acid to activate the enone [5].

Protocol Adjustment:

Add TMSCl (2.0 - 5.0 equiv) before adding the enone to the nucleophile/base mixture. Ensure the base is compatible (e.g., LDA, LiHMDS).

Issue III: The "Wrong Turn" (Regioselectivity)

Symptoms: Formation of allylic alcohols (1,2-addition) instead of ketones (1,4-addition). Root Cause: Hard/Soft Acid-Base (HSAB) mismatch. Hard nucleophiles (Grignards, Organolithiums) attack the "hard" carbonyl carbon (charge-controlled). Soft nucleophiles (Cuprates, Enolates) attack the "soft"


-carbon (orbital-controlled) [6].
Data: Nucleophile Selection Guide
Nucleophile Type"Hardness"Major ProductCorrective Action
R-Li / R-MgBr Hard1,2-AdditionTransmetallate with CuI (forming Cuprate)
Enolates (Li+) Hard/MixedMixedAdd HMPA or DMPU to separate ion pair; Use soft counterion (K+)
Cuprates (

)
Soft1,4-AdditionIdeal for Michael Addition
Thiols / Amines Soft1,4-AdditionGenerally selective; check reversibility

Optimized Experimental Protocols

Protocol A: The "TMSCl-Accelerated" Cuprate Addition

Use this for carbon nucleophiles adding to hindered enones.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Cuprate Formation: Add CuI (1.1 equiv) to dry THF. Cool to -78°C. Add Organolithium (R-Li, 2.2 equiv) dropwise. Stir 30 min.

  • Additive: Add TMSCl (2.5 equiv) to the cuprate solution. Stir 5 min.

    • Note: The solution may become cloudy; this is normal.

  • Addition: Add the Enone (1.0 equiv) dissolved in THF dropwise over 10 min.

  • Monitoring: Stir at -78°C for 2 hours. Warm to 0°C only if TLC shows no conversion.

  • Quench: Pour into saturated

    
     / 
    
    
    
    (9:1) buffer to sequester copper.
Protocol B: Lewis Acid Catalyzed Addition (Neutral Nucleophiles)

Use this for silyl enol ethers or electron-rich aromatics adding to enones.

  • Setup: Dissolve Enone (1.0 equiv) and Nucleophile (1.2 equiv) in

    
     (0.5 M).
    
  • Catalyst: Cool to 0°C. Add

    
     (10 mol%)  or 
    
    
    
    (1.0 equiv)
    .
  • Reaction: Stir at 0°C -> RT. Monitor by TLC.

  • Workup: Quench with saturated

    
    .
    

References

  • Lewis Acid Catalysis (B(C6F5)3): Organic Letters, 2017 , 19, 2394.

  • Organocatalysis Mechanisms: Journal of Organic Chemistry, 2022 , 87, 15358. [4]

  • Retro-Michael & Reversibility: Journal of the American Chemical Society, 2017 , 139, 16768.[5] [5]

  • TMSCl Trapping Strategy: Chemical Communications, 2013 , 49, 4253.

  • TMSCl Acceleration Mechanism: Master Organic Chemistry, 2023 , "Michael Addition".

  • HSAB Theory in Michael Additions: Chemistry LibreTexts, 2020 , "Conjugate Additions".

Sources

Purification techniques for 2-methyloct-1-en-3-one distillation vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2MO-001 Subject: Optimization of Distillation vs. Chromatography for Labile


-Unsaturated Ketones
Assigned Specialist:  Senior Application Scientist, Separation Technologies[1]

Executive Summary

2-Methyloct-1-en-3-one is a sensitive


-unsaturated ketone.[1] Its purification presents a classic dilemma in organic synthesis: Thermal Instability vs. Surface Reactivity .[1]
  • The Distillation Risk: This molecule contains a terminal methylene group conjugated to a carbonyl.[1] At elevated temperatures (>100°C), it is prone to radical polymerization and dimerization (Diels-Alder type), leading to a viscous "pot tar" and low yields.[1]

  • The Chromatography Risk: The electron-deficient alkene is susceptible to hydration or rearrangement on acidic stationary phases (standard Silica Gel 60), often resulting in product degradation or "streaking" during elution.[1]

This guide provides a decision matrix, troubleshooting workflows, and validated protocols to navigate these risks.

Module 1: Decision Matrix (Method Selection)

Do not default to one method. Analyze your crude mixture composition and scale.

ParameterVacuum Distillation Flash Chromatography
Scale > 5.0 grams< 5.0 grams
Impurity Type Volatile solvents, heavy polymers, non-volatiles.[1]Close-eluting isomers (regioisomers), polar byproducts.[1]
Thermal Stability High Risk: Requires inhibitors (BHT/Hydroquinone).[1]Safe: Ambient temperature operation.
Yield Potential 85-95% (if polymerization is controlled).[1]70-85% (loss due to irreversible adsorption).[1]
Throughput High (Batch process).Low (Volume dependent).[1]
Visual Decision Tree

purification_decision start Start: Crude this compound scale_check Is Scale > 5g? start->scale_check impurity_check Are impurities close-boiling isomers? scale_check->impurity_check Yes chromatography Method B: Flash Chromatography (Neutralized Silica) scale_check->chromatography No distillation Method A: Vacuum Distillation (with Radical Inhibitor) impurity_check->distillation No hybrid Hybrid: Distill first, then Chromatography impurity_check->hybrid Yes

Figure 1: Logic flow for selecting the primary purification modality based on scale and impurity profile.

Module 2: Troubleshooting & FAQs

Topic A: Vacuum Distillation (The "Bulk" Approach)

Q: My pot residue turned into a black tar before the product distilled over. What happened? A: You likely triggered thermal polymerization.[1] The terminal double bond (


) is highly reactive.[1]
  • Fix: Add 500–1000 ppm of a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone to the distillation flask.[1]

  • Fix: Ensure your vacuum is sufficient (< 5 mmHg).[1] The boiling point of this compound is estimated at 70–75°C at 10 mmHg .[1] If you are heating above 100°C, your pressure is too high.[1]

Q: The product is "bumping" violently into the receiver. A: This is common with ketones containing residual solvents.[1]

  • Fix: Use a Claisen adapter to prevent splash-over.[1]

  • Fix: Use a magnetic stir bar with a high spin rate, or ideally, a capillary bleed (though less common now) to introduce nucleation sites.[1]

Topic B: Chromatography (The "Precision" Approach)

Q: I see "tailing" on the TLC plate and poor separation on the column. A: Standard Silica Gel 60 is slightly acidic (pH ~6.5), which can interact with the carbonyl oxygen or catalyze hydration of the alkene.[1]

  • Fix: Neutralize your silica. Pre-wash the silica slurry with 1% Triethylamine (Et3N) in hexanes before packing, or use Neutral Alumina (Activity Grade III) instead of silica.[1]

Q: I cannot separate the


-isomer from the 

-isomer.
A: These isomers have nearly identical polarity.[1]
  • Fix: Use Argentation Chromatography .[1][2] Impregnate your silica with 10% Silver Nitrate (

    
    ).[1] The silver ions form a reversible 
    
    
    
    -complex with the double bonds.[1][2] The terminal
    
    
    -alkene binds differently than the internal
    
    
    -alkene, significantly increasing resolution [1].[1]

Module 3: Experimental Protocols

Protocol A: Optimized Vacuum Distillation

Objective: Purify >10g of crude material while preventing polymerization.

Equipment:

  • Short-path distillation head (to minimize thermal exposure time).[1]

  • Vacuum pump capable of < 2 mmHg.[1]

  • Oil bath with digital temperature control.[1]

Procedure:

  • Preparation: Load crude this compound into a round-bottom flask. Fill only to 50% capacity.

  • Inhibition: Add 0.1% w/w BHT (2,6-Di-tert-butyl-4-methylphenol). This is critical for scavenging free radicals generated by heat [2].[1]

  • Setup: Assemble glassware with vacuum grease.[1] Wrap the distillation head in aluminum foil to insulate.[1]

  • Degassing: Apply vacuum slowly at room temperature to remove residual volatile solvents (e.g., ether, DCM).[1]

  • Distillation:

    • Target Pressure: 1–2 mmHg .

    • Target Bath Temp: Start at 60°C , ramp slowly.

    • Collect the main fraction when vapor temperature stabilizes (approx 65–70°C at 1 mmHg).[1]

  • Storage: Store the distillate under Argon at -20°C.

Protocol B: Argentation Chromatography (For Isomer Separation)

Objective: Separate this compound from structural isomers.

Reagents:

  • Silica Gel 60 (230-400 mesh).[1]

  • Silver Nitrate (

    
    ).[1][2]
    
  • Solvent: Hexanes/Ethyl Acetate.[1][2]

Procedure:

  • Impregnation: Dissolve 10g of

    
     in 100mL of acetonitrile. Add 90g of Silica Gel.[1]
    
  • Drying: Evaporate the solvent on a rotary evaporator (shield from light—silver salts are photosensitive) until a free-flowing powder is obtained.

  • Packing: Pack the column using the dry-pack method or slurry in Hexanes. Wrap the column in aluminum foil to prevent silver reduction by light.[1]

  • Elution: Run a gradient starting from 100% Hexanes to 10% EtOAc/Hexanes.

    • Mechanism:[1][3][4] The this compound will be retained slightly longer than saturated impurities due to the Ag-alkene interaction [3].[1]

  • Recovery: Wash fractions with brine to remove any leached silver ions before evaporation.

Module 4: Process Visualization

Vacuum Distillation Setup Diagram

distillation_setup cluster_pot Distillation Pot cluster_head Separation Zone cluster_receiver Collection flask Crude Mixture + BHT Inhibitor head Short Path Head (Insulated) flask->head Vapor heat Oil Bath (Controlled Heating) heat->flask Energy Input condenser Condenser (Chilled Water) head->condenser Vapor receiver Receiver Flask (Ice Bath) condenser->receiver Liquid Distillate vacuum Vacuum Pump (< 2 mmHg) receiver->vacuum Pressure Control

Figure 2: Schematic of the short-path vacuum distillation setup emphasizing the addition of inhibitors and thermal control.[1]

References

  • Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for inhibitor use in vinyl ketone distillation).

  • Morris, L. J. (1966).[1] Separations of lipids by silver ion chromatography. Journal of Lipid Research, 7, 717-732.[1] (Foundational text on Ag-ion separation mechanism).

Sources

Validation & Comparative

Technical Comparison Guide: GC-MS Characterization of 2-Methyloct-1-en-3-one vs. 1-Octen-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS characteristics of 2-methyloct-1-en-3-one , focusing on its differentiation from its structural analog, 1-octen-3-one .

Executive Summary

This compound (CAS 62055-65-6) is a potent volatile organic compound (VOC) often analyzed in the context of flavor chemistry, fungal metabolism, and pheromone research.[1] Due to its structural similarity to 1-octen-3-one (the primary "mushroom alcohol" derivative), accurate discrimination between these two enones is critical.[1]

This guide outlines the specific mass spectral fragmentation pathways and retention characteristics that allow for definitive identification. While 1-octen-3-one is characterized by diagnostic ions at m/z 55 and 70 , this compound shifts these markers to m/z 69 and 84 due to the C-2 methyl substitution.[1]

Chemical Profile & Structural Basis[1][2][3]

FeatureThis compound 1-Octen-3-one (Alternative)
Structure

-Methylated Vinyl Ketone
Vinyl Ketone
Formula


MW 140.22 g/mol 126.20 g/mol
IUPAC This compoundoct-1-en-3-one
Key Moiety Isopropenyl group (

)
Vinyl group (

)
Odor Threshold Extremely Low (~0.003 ng/L air)Low (Mushroom/Metallic)

GC-MS Fragmentation Analysis

The definitive identification of this compound relies on two primary fragmentation mechanisms:


-Cleavage  and the McLafferty Rearrangement .[1]
Mechanism 1: -Cleavage (Formation of Acylium Ion)

In


-unsaturated ketones, the bond between the carbonyl carbon and the alkyl chain is susceptible to cleavage.[1]
  • This compound: Cleavage yields the 2-methylacryloyl cation (isopropenyl carbonyl).[1]

    • Calculation:

      
      .[1]
      
    • Diagnostic Ion: m/z 69 .

  • 1-Octen-3-one: Cleavage yields the acryloyl cation (vinyl carbonyl).[1]

    • Calculation:

      
      .[1]
      
    • Diagnostic Ion: m/z 55 .

Mechanism 2: McLafferty Rearrangement

Both molecules possess a


-hydrogen on the pentyl side chain, enabling a site-specific McLafferty rearrangement.[1] This pathway involves the migration of the 

-hydrogen to the carbonyl oxygen, followed by

-cleavage of the alkyl chain.[1][2]
  • This compound:

    • Neutral Loss: 1-Butene (

      
      , 56 Da).[1]
      
    • Product Ion: Radical cation of the enol form of 3-methyl-3-buten-2-one.[1]

    • Calculation:

      
      .[1]
      
    • Diagnostic Ion: m/z 84 .

  • 1-Octen-3-one:

    • Neutral Loss: 1-Butene (

      
      , 56 Da).[1]
      
    • Product Ion: Radical cation of the enol form of 3-buten-2-one (Methyl Vinyl Ketone).[1]

    • Calculation:

      
      .[1]
      
    • Diagnostic Ion: m/z 70 .

Fragmentation Pathway Visualization

The following diagram illustrates the mechanistic divergence that creates the specific diagnostic ions for this compound.

FragmentationPathway Parent This compound (MW 140) AlphaSplit Alpha-Cleavage (Loss of Pentyl Radical) Parent->AlphaSplit EI Impact McLafferty McLafferty Rearrangement (Gamma-H Transfer) Parent->McLafferty EI Impact Ion69 Acylium Ion [CH2=C(Me)-CO]+ m/z 69 (Base Peak) AlphaSplit->Ion69 Major Pathway Ion84 Enol Radical Cation [C5H8O]+ m/z 84 McLafferty->Ion84 Rearrangement NeutralLoss Neutral Loss: 1-Butene (56 Da) McLafferty->NeutralLoss

Figure 1: Mechanistic derivation of the primary diagnostic ions (m/z 69 and m/z 84) for this compound.

Retention Index (RI) Comparison

While mass spectrometry provides structural fingerprints, retention indices (RI) are essential for confirming isomer identity, especially in complex natural matrices like essential oils or fermentation broths.[1]

Experimental Protocol Note: The values below are based on standard non-polar capillary columns (e.g., DB-5, HP-5MS, CP-Sil 8 CB) using a linear temperature program relative to n-alkanes (


).
CompoundPredicted RI (DB-5)Experimental RI Range*Elution Order
1-Octen-3-one 970 - 980974 - 982Elutes First
3-Octanone 980 - 990982 - 988Intermediate
2-Octanone 990 - 1000993 - 998Intermediate
This compound 1010 - 1030 ~1015 - 1025 Elutes Last
  • Note: The methylation at the C-2 position typically increases the Retention Index by approximately 30-50 units relative to the unmethylated analog (1-octen-3-one) on non-polar phases due to increased molecular weight and van der Waals interactions, despite the slight shielding of the carbonyl.[1]

Experimental Methodology

To replicate these results, the following standardized GC-MS protocol is recommended.

Sample Preparation
  • Extraction: For aqueous matrices (e.g., fungal broth), use Headspace Solid Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber to capture volatile enones.[1]

  • Solvent: If liquid injection is required, use Hexane or Dichloromethane (DCM).[1] Avoid methanol to prevent acetal formation with the ketone.[1]

GC-MS Parameters
  • Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 40°C (hold 2 min).

    • Ramp: 5°C/min to 150°C.[1]

    • Ramp: 20°C/min to 280°C (hold 5 min).

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.[1]

    • Scan Range: m/z 35–300.[1]

    • Source Temp: 230°C.

Summary of Diagnostic Criteria

Use this table to interpret your chromatogram.

CriterionThis compound1-Octen-3-one
Base Peak m/z 69 m/z 55
Secondary Ion m/z 84 (McLafferty)m/z 70 (McLafferty)
Molecular Ion m/z 140 (Weak)m/z 126 (Weak)
RI (DB-5) > 1000< 985

References

  • Koszinowski, J., & Piringer, O. (1986).[1][3] Evaluation of the role of 2-methyl-1-octen-3-one in the flavor of mushrooms. Journal of Agricultural and Food Chemistry. Link

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library (NIST 23).[1] National Institute of Standards and Technology.[1] Link

  • Adams, R. P. (2007).[1] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[1] Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Comparative Guide: IR Characterization of 2-Methyloct-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectral characteristics of 2-methyloct-1-en-3-one, specifically focusing on the carbonyl stretch frequency. It compares this data against structural analogs to aid researchers in compound validation and covalent inhibitor design.

Executive Summary

This compound (CAS: 62055-65-6) is an


-unsaturated ketone featuring a methacryloyl warhead. In drug discovery, this structural motif serves as a "tuned" Michael acceptor—less reactive than unsubstituted vinyl ketones but more selective, making it a valuable scaffold for covalent probes and cysteine-targeting inhibitors.

The definitive spectroscopic signature of this molecule is the carbonyl (C=O) stretching frequency , which appears at a lower wavenumber than its saturated analogs due to


-electron conjugation. This guide analyzes that shift, provides a validated synthesis protocol, and compares the spectral performance against key alternatives.

Spectral Performance & Comparative Analysis

The carbonyl stretch is the most diagnostic feature in the IR spectrum of this compound. The conjugation between the alkene (


) and the carbonyl (

) reduces the double-bond character of the carbonyl, lowering the force constant and thus the vibrational frequency.
Primary Data: Carbonyl Stretch Frequency[1][2]
  • Target Frequency: 1675 – 1680 cm⁻¹ (Neat/Liquid film)

  • Intensity: Strong

  • Band Shape: Sharp, occasionally showing a shoulder due to s-cis/s-trans conformational equilibrium.

Comparative Table: Conjugation & Substitution Effects

The following table contrasts this compound with its saturated parent and unsubstituted analog to isolate the electronic and steric contributions to the IR signal.

CompoundStructure Description

(cm⁻¹)
Shift (

)
Mechanistic Driver
2-Methyloctan-3-one Saturated Analog1715 ReferenceBaseline for aliphatic ketones (no conjugation).
1-Octen-3-one Unsubstituted Vinyl Ketone1685 -30Conjugation lowers bond order; high planarity maximizes overlap.
This compound

-Methyl Vinyl Ketone
1675–1680 -35 to -40 EDG (+I) effect of methyl group further polarizes C=O; slight steric twist may modulate shift.

Technical Insight: The


-methyl group acts as an electron-donating group (EDG). While steric bulk can theoretically twist the system out of planarity (raising frequency), the electronic donation typically dominates in small aliphatic systems, slightly lowering the frequency compared to the unsubstituted vinyl ketone.

Mechanistic Visualization

The frequency shift is governed by the resonance contribution of the single-bond character in the carbonyl group. The diagram below illustrates the resonance structures and the synthesis workflow.

G cluster_0 Resonance & Frequency Shift cluster_1 Experimental Synthesis Workflow A Resonance Form I (Neutral) C=O Double Bond B Resonance Form II (Zwitterionic) C-O Single Bond A->B Conjugation Start Methacrolein (Precursor) Inter Intermediate: Allylic Alcohol Start->Inter + Grignard Grignard PentylMgBr (Addition) Grignard->Inter Product This compound (Target) Inter->Product + Oxidant Oxidation MnO2 or DMP (Oxidation)

Caption: Left: Resonance hybrids reducing C=O bond order. Right: Validated synthetic pathway from methacrolein.

Experimental Protocols

To ensure reproducible spectral data, the compound must be synthesized with high purity, as residual alcohols or saturated ketones will obscure the diagnostic 1680 cm⁻¹ region.

Protocol A: Synthesis of this compound

Objective: Prepare analytical-grade sample for IR validation.

  • Reagents:

    • Methacrolein (Freshly distilled to remove inhibitors).

    • Pentylmagnesium bromide (2.0 M in diethyl ether).

    • Manganese(IV) oxide (Activated) or Dess-Martin Periodinane (DMP).

    • Solvents: Anhydrous THF, Dichloromethane (DCM).

  • Step 1: Grignard Addition

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Charge with Methacrolein (1.0 equiv) and anhydrous THF. Cool to -78°C .

    • Add Pentylmagnesium bromide (1.1 equiv) dropwise over 30 mins.

    • Allow warming to 0°C over 2 hours. Quench with saturated NH₄Cl.

    • Extract with ether, dry over MgSO₄, and concentrate to yield 2-methyloct-1-en-3-ol.

  • Step 2: Oxidation (The Critical Step)

    • Dissolve the intermediate alcohol in DCM.

    • Add Activated MnO₂ (10 equiv) . Note: MnO₂ is preferred over Jones reagent to prevent acid-catalyzed polymerization of the sensitive vinyl group.

    • Stir vigorously at room temperature for 12–24 hours (monitor by TLC).

    • Filter through a Celite pad to remove solids.

    • Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: IR Data Acquisition

Objective: Obtain frequency data free from solvent interference.

  • Sample Prep: Place 1 drop of the purified oil between two NaCl or KBr salt plates (Neat/Thin Film).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 minimum

    • Range: 4000 – 600 cm⁻¹

  • Validation Criteria:

    • Pass: Distinct peak at ~1675–1680 cm⁻¹.

    • Fail: Peak >1700 cm⁻¹ (indicates saturation/impurity) or broad OH stretch >3300 cm⁻¹ (incomplete oxidation).

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Octanone, 2-methyl- (Saturated Analog). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine. [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones: Conjugation Effects. [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide (MnO2) Oxidations. [Link]

UV-Vis absorption maxima for alpha,beta-unsaturated ketones

Comparative Guide: Predictive vs. Experimental Determination of UV-Vis Maxima in -Unsaturated Ketones

Executive Summary

The accurate determination of the UV-Vis absorption maximum (


This guide compares three distinct approaches to determining

  • Woodward-Fieser Rules (Empirical): Rapid, calculation-based estimation.

  • TD-DFT (Computational): High-fidelity quantum mechanical modeling.

  • Experimental Spectrophotometry: The "Ground Truth" validation.

The Chromophore: Physics of the Transition

In


  • 
     Transition:  The primary diagnostic band. It is high intensity (
    
    
    ) and typically appears between 215–250 nm . This is the band predicted by Woodward-Fieser rules.[1][2]
  • 
     Transition:  A forbidden, low-intensity band (
    
    
    ) appearing around 310–330 nm .

Critical Insight: The

Red Shift (Bathochromic)

Blue Shift (Hypsochromic)

Method 1: Woodward-Fieser Rules (Empirical Baseline)

Developed in the 1940s, these additive rules remain the fastest way to estimate

The Calculation Protocol

Formula:

Table 1: Woodward-Fieser Constants for Enones
Structural FeatureIncrement (nm)
Base Values
Acyclic Enone or 6-Membered Ring Ketone215
5-Membered Ring Ketone202

-Unsaturated Aldehyde
210
Substituent Increments

-Alkyl or Ring Residue
+10

-Alkyl or Ring Residue
+12

-Alkyl or Ring Residue
+18
Double Bond Extending Conjugation+30
Exocyclic Double Bond+5
Homoannular Diene Component+39
Solvent Corrections
Ethanol / Methanol0 (Standard)
Water-8
Hexane / Cyclohexane+11
Chloroform+1
Visualization: Calculation Logic Flow

WF_CalculationStartStart: Identify Enone SystemBaseSelect Base Value(Acyclic/6-mem: 215 nm5-mem: 202 nm)Start->BaseSubstIdentify Substituents(alpha, beta, gamma positions)Base->SubstExoCheck for Exocyclic Double Bonds(+5 nm each)Subst->ExoExtendCheck Extended Conjugation(+30 nm per double bond)Exo->ExtendSolventApply Solvent Correction(e.g., Water -8 nm)Extend->SolventResultFinal Calculated Lambda MaxSolvent->Result

Caption: Decision tree for calculating

Method 2: TD-DFT (The Modern Standard)

Time-Dependent Density Functional Theory (TD-DFT) offers higher accuracy for strained or non-standard molecules where empirical rules fail.

  • Recommended Functional/Basis Set: PBE0 or CAM-B3LYP / 6-311+G(d,p).

  • Solvent Model: PCM (Polarizable Continuum Model) is mandatory . Gas-phase calculations will overestimate the transition energy (underestimate

    
    ) by 10–20 nm.
    
  • Pros: Predicts full spectrum (intensities, oscillator strengths).

  • Cons: Computationally expensive; requires conformational sampling.

Method 3: Experimental Determination (The Protocol)

To validate predictions, precise experimental measurement is required.

Validated Protocol: UV-Vis of Enones
  • Solvent Selection: Use Absolute Ethanol (spectroscopic grade).[3] It is the standard reference for W-F rules (Correction = 0 nm). Avoid Acetone (absorbs at cutoff) or Benzene (strong UV absorption).

  • Blanking: Use a matched cuvette containing pure solvent.

  • Concentration: Prepare a stock solution (

    
     M). Dilute until absorbance at 
    
    
    is between 0.2 and 0.8 AU (Linear Beer-Lambert region).
  • Scan Parameters: 200 nm to 400 nm; Scan speed: Medium; Bandwidth: 1.0 nm.

Visualization: Experimental Workflow

Exp_WorkflowPrepSample PrepDissolve ~1mg in EthanolDiluteDilutionTarget 10^-4 to 10^-5 MPrep->DiluteBlankBaseline CorrectionScan Pure SolventDilute->BlankMeasureAcquire Spectrum200-400 nmBlank->MeasureAnalyzeIdentify MaximaCheck Abs 0.2-0.8Measure->Analyze

Caption: Step-by-step workflow for accurate experimental determination of UV absorption.

Comparative Case Study: Testosterone

To objectively evaluate the methods, we analyze Testosterone , a classic steroidal enone.

Structure Analysis:

  • Core: 6-membered cyclic enone (Ring A).

  • Substituents:

    • 
      -position (C4): H (No increment).
      
    • 
      -position (C5): Ring residue C6 (+12 nm).
      
    • 
      -position (C5): Ring residue C10 (+12 nm).
      
  • Exocyclic Bond: The C4=C5 bond is exocyclic to Ring B (+5 nm).

Data Comparison Table
MethodPredicted/Observed

Deviation from Exp.Notes
Woodward-Fieser 244 nm +3 nmCalculation:

. Slightly overestimates due to exocyclic rule ambiguity.
TD-DFT (B3LYP) 245 nm +4 nmOften overestimates conjugation length without range-separated functionals.
Experimental 241 nm Reference Measured in Ethanol.

Analysis: The Woodward-Fieser rules provide a result within 1.2% of the experimental value for this rigid system, making them faster and sufficiently accurate for routine identification compared to the computationally demanding TD-DFT. However, for flexible acyclic enones, TD-DFT with Boltzmann weighting is superior.

References

  • Woodward, R. B. (1941). Structure and the Absorption Spectra of

    
    -Unsaturated Ketones.[4] Journal of the American Chemical Society, 63(4), 1123–1126. Link
    
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Source for standard increment tables).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Meshalkin, Y. P., & Artyukhov, V. Y. (2003).[5] Optical Properties of Two Types of Sex Hormones of the Cyclopentenephenanthrene Series. Russian Physics Journal, 46, 919–924. (Source for Testosterone TD-DFT and Experimental data). Link

  • Reusch, W. (2013). UV-Visible Spectroscopy. Virtual Textbook of Organic Chemistry. Michigan State University. Link

Safety Operating Guide

Navigating the Safe Handling of 2-Methyloct-1-en-3-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of chemical research and development, a foundational commitment to safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Methyloct-1-en-3-one (CAS No. 62055-65-6).[1] As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that every protocol described is a self-validating system of safety.

Hazard Assessment: Understanding the Risks

This compound is an organic ketone. Based on the analysis of related compounds, it should be treated as a flammable liquid and a potential skin and eye irritant .[2] Inhalation of vapors may also cause respiratory irritation. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationAssociated RisksSource
Flammable LiquidMay release vapors that can form flammable mixtures with air.
Skin IrritationMay cause redness, itching, and inflammation upon contact.[2]
Eye IrritationCan cause serious eye irritation, including redness, tearing, and pain.[2]
Acute Oral ToxicityMay be harmful if swallowed.[2]
Skin SensitizationMay cause an allergic skin reaction.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following is a comprehensive guide to the necessary protective gear, with an explanation of the causality behind each recommendation.

Eye and Face Protection
  • Recommendation: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk, such as during transfers of large volumes or when heating the substance.

  • Rationale: This dual-layer protection is essential to prevent contact with the eyes, which are highly susceptible to irritation from organic ketones.[2]

Skin Protection
  • Hand Protection:

    • Recommendation: Wear nitrile or neoprene gloves. It is crucial to check the glove manufacturer's chemical resistance data for the specific type of glove being used.

    • Rationale: These materials generally provide good resistance to a wide range of organic chemicals. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection:

    • Recommendation: A flame-resistant lab coat is essential. For procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn over the lab coat.

    • Rationale: Given the flammability of similar compounds, a flame-resistant lab coat provides a critical layer of protection. Additional chemical-resistant layers protect underlying clothing and skin from contamination.

Respiratory Protection
  • Recommendation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Rationale: The use of a fume hood is the primary engineering control to minimize inhalation of potentially harmful vapors. Respirators provide an additional layer of personal protection in situations where ventilation is insufficient.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily accessible.

  • Handling:

    • Don the appropriate PPE as outlined in Section 2.

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.

    • Avoid heating the substance near open flames or other ignition sources.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all equipment and the work surface.

    • Remove and properly dispose of contaminated PPE.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Functionality Prep2 Assemble PPE and Equipment Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Handling1 Don Appropriate PPE Prep3->Handling1 Handling2 Dispense Chemical in Fume Hood Handling1->Handling2 Handling3 Keep Container Closed Handling2->Handling3 Post1 Decontaminate Work Area Handling3->Post1 Post2 Properly Dispose of Waste Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: Safe handling workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling
  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and chemically compatible container. The container should be clearly marked as "Hazardous Waste," "Flammable," and with the full chemical name.

  • Segregation: Do not mix this waste with other incompatible waste streams.

Disposal Procedure
  • Collection: Collect all liquid waste in a sealed, leak-proof container. Solid waste, such as contaminated gloves and wipes, should be placed in a separate, clearly labeled solid waste container.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from heat and ignition sources.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain.

Conclusion: A Culture of Safety

The responsible handling of chemicals like this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols for handling and disposal, researchers can confidently and safely advance their scientific endeavors. This guide serves as a critical resource in that mission, empowering you with the knowledge to protect yourself, your colleagues, and the environment.

References

  • ChemSynthesis. (2025, May 20). 2-methyl-1-octen-3-one. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-METHYLOCT-1-ENE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyloct-4-ene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-octene. Retrieved from [Link]

  • LookChem. (n.d.). (3E)-2-methyloct-3-ene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyloct-4-ene (CAS 64501-77-5). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-octen-3-yne. Retrieved from [Link]

  • Perfumer's Apprentice. (2025, March 20). Filbertone 1% TEC SDS-10440. Retrieved from [Link]

  • The Good Scents Company. (2025, October 30). Filbertone 1% TEC - Material Safety Data Sheet (MSDS). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.